molecular formula C10H11NO4 B1313369 2-Isopropoxy-5-nitrobenzaldehyde CAS No. 166263-27-0

2-Isopropoxy-5-nitrobenzaldehyde

Cat. No.: B1313369
CAS No.: 166263-27-0
M. Wt: 209.2 g/mol
InChI Key: TZPVPJUHWLYGSL-UHFFFAOYSA-N
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Description

2-Isopropoxy-5-nitrobenzaldehyde is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Isopropoxy-5-nitrobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isopropoxy-5-nitrobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-2-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-7(2)15-10-4-3-9(11(13)14)5-8(10)6-12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPVPJUHWLYGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468535
Record name 2-isopropoxy-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166263-27-0
Record name 2-isopropoxy-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Isopropoxy-5-nitrobenzaldehyde chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Intermediate for Metathesis Catalyst Ligands and Pharmaceutical Scaffolds

Executive Summary

2-Isopropoxy-5-nitrobenzaldehyde (CAS: 166263-27-0) is a specialized aromatic aldehyde serving as a critical building block in modern organometallic catalysis and medicinal chemistry. Its primary industrial significance lies in its role as a precursor for nitro-substituted Hoveyda-Grubbs ligands , which are essential for tuning the electronic properties of ruthenium-based olefin metathesis catalysts. Additionally, the compound functions as a versatile scaffold in drug discovery, leveraging the orthogonal reactivity of its aldehyde, nitro, and isopropoxy motifs to access diverse heterocyclic pharmacophores.

This guide provides a comprehensive technical analysis of its physicochemical properties, optimized synthetic routes (including continuous flow protocols), and downstream applications in catalyst design.

Molecular Architecture & Physicochemical Profile

The molecule features a trisubstituted benzene ring where the steric bulk of the isopropoxy group and the strong electron-withdrawing nature of the nitro group dictate its reactivity and solubility profile.

Chemical Identity
ParameterDetail
IUPAC Name 2-Isopropoxy-5-nitrobenzaldehyde
CAS Number 166263-27-0
Molecular Formula

Molecular Weight 209.20 g/mol
SMILES CC(C)Oc1ccc(cc1C=O)=O
Appearance Yellow crystalline solid
Solubility Soluble in DCM, CHCl

, EtOAc, THF; Insoluble in water
Structural Analysis[1]
  • Electronic Effects: The nitro group at the 5-position (para to the isopropoxy, meta to the aldehyde) exerts a strong inductive and mesomeric withdrawing effect (

    
    ), significantly increasing the electrophilicity of the aldehyde carbonyl.
    
  • Steric Effects: The ortho-isopropoxy group provides steric protection to the phenolic oxygen, preventing metabolic glucuronidation in biological systems and influencing the chelation bite angle in organometallic ligands.

Synthetic Pathways & Optimization

Two primary routes exist for the synthesis of 2-Isopropoxy-5-nitrobenzaldehyde. The choice of pathway depends on the scale and available starting materials.

Method A: Selective Nitration (Industrial/Flow Chemistry)

This method is preferred for large-scale production due to the availability of 2-isopropoxybenzaldehyde. Recent advances in continuous flow chemistry have optimized this route to mitigate the safety risks associated with exothermic nitration.

  • Precursor: 2-Isopropoxybenzaldehyde[1]

  • Reagents: Fuming

    
    , 
    
    
    
    (or acetic anhydride)
  • Conditions: Controlled temperature (0–10 °C), microreactor setup recommended.

  • Mechanism: Electrophilic aromatic substitution. The isopropoxy group directs ortho and para; however, the aldehyde (meta-director) reinforces substitution at the 5-position (meta to CHO, para to O-iPr).

Method B: Alkylation (Laboratory Scale)

A robust Williamson ether synthesis starting from the commercially available phenol.

  • Precursor: 2-Hydroxy-5-nitrobenzaldehyde (CAS 97-51-8)

  • Reagents: 2-Iodopropane (or 2-Bromopropane),

    
    , DMF.
    
  • Protocol:

    • Dissolve 2-hydroxy-5-nitrobenzaldehyde (1.0 eq) in anhydrous DMF.

    • Add

      
       (1.5 eq) and stir for 30 min to form the phenoxide.
      
    • Add 2-iodopropane (1.2 eq) and heat to 60 °C for 4-6 hours.

    • Quench with water, extract with EtOAc, and recrystallize from EtOH.

Synthesis Workflow Diagram

SynthesisPathways cluster_0 Reaction Conditions Start1 2-Isopropoxybenzaldehyde Nitration Nitration (HNO3/H2SO4, Flow Reactor) Start1->Nitration Start2 2-Hydroxy-5-nitrobenzaldehyde Alkylation Alkylation (iPr-I, K2CO3, DMF) Start2->Alkylation Product 2-Isopropoxy-5-nitrobenzaldehyde Nitration->Product Method A (Industrial) Alkylation->Product Method B (Lab Scale)

Figure 1: Convergent synthetic pathways illustrating the Nitration (Method A) and Alkylation (Method B) routes.[2]

Analytical Characterization

Validating the structure requires careful analysis of NMR data, particularly to distinguish it from regioisomers (e.g., 3-nitro isomer).

Expected NMR Data (CDCl , 400 MHz)
ProtonShift (

ppm)
MultiplicityIntegrationAssignment
CHO ~10.40Singlet1HAldehyde proton
Ar-H (6) ~8.70Doublet (

Hz)
1Hortho to CHO, meta to NO

Ar-H (4) ~8.40dd (

Hz)
1Hpara to CHO, ortho to NO

Ar-H (3) ~7.10Doublet (

Hz)
1Hortho to O-iPr
CH (iPr) ~4.80Septet1HMethine of isopropyl
CH

(iPr)
~1.45Doublet6HMethyls of isopropyl

Note: The H-6 proton is significantly deshielded due to the combined anisotropic effect of the carbonyl and the inductive effect of the nitro group.

Key Application: Hoveyda-Grubbs Catalyst Ligands[2][4][5]

The most authoritative application of 2-Isopropoxy-5-nitrobenzaldehyde is in the synthesis of "Grela-type" or nitro-activated Hoveyda-Grubbs catalysts . The introduction of the electron-withdrawing nitro group on the styrenyl ether ligand weakens the Ru-O chelation, leading to faster initiation rates in olefin metathesis reactions.

Ligand Synthesis Pathway
  • Condensation: The aldehyde reacts with a phosphonium ylide (Wittig) or undergoes condensation with tosylhydrazide followed by base treatment to generate the styrene derivative.

  • Complexation: The resulting styrene reacts with Grubbs II catalyst, exchanging the phosphine ligand to form the stable, yet highly active, ruthenium chelate.

Application Logic Diagram

CatalystApplication Core 2-Isopropoxy-5-nitrobenzaldehyde Wittig Wittig Olefination (Ph3P=CH2) Core->Wittig Intermediate 2-Isopropoxy-5-nitrostyrene Exchange Ligand Exchange (Grubbs II + CuCl) Intermediate->Exchange Catalyst Nitro-Hoveyda-Grubbs Catalyst (Fast Initiation) Effect Nitro Group Effect: Weakens Ru-O bond Increases catalytic turnover Catalyst->Effect Wittig->Intermediate Exchange->Catalyst Target Product

Figure 2: Workflow for converting the aldehyde precursor into high-performance metathesis catalysts.

Safety & Handling Protocols

Hazard Identification
  • GHS Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.

  • Specific Risks: Nitroaromatics can be energetic. While this specific compound is stable, synthesis via nitration (Method A) carries an explosion hazard if temperature control fails.

Handling Procedures
  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Aldehydes are prone to autoxidation to benzoic acids upon prolonged air exposure.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Work within a fume hood to avoid inhalation of dust.

References

  • Continuous Flow Nitration: Kulkarni, A. A., et al. "Nitration Under Continuous Flow Conditions: Convenient Synthesis of 2-Isopropoxy-5-nitrobenzaldehyde."[1] Organic Process Research & Development, 2012, 16(9), 1430–1435.

  • Catalyst Synthesis: Grela, K., et al. "A Highly Efficient, Air-Stable Ruthenium Catalyst for Olefin Metathesis." Angewandte Chemie International Edition, 2002, 41(21), 4038-4040. (Contextual grounding for nitro-substituted ligands).
  • General Properties: Sigma-Aldrich/Merck Safety Data Sheet for 2-Hydroxy-5-nitrobenzaldehyde (Precursor).

  • Structural Validation: BenchChem Technical Report, "NMR-Based Structural Elucidation of Nitrobenzaldehydes," 2025.

Sources

Technical Guide: Solubility and Stability of 2-Isopropoxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical whitepaper for process chemists and pharmaceutical researchers. It synthesizes confirmed chemical principles with specific data regarding the Iguratimod intermediate 2-Isopropoxy-5-nitrobenzaldehyde .[1]

CAS: 31430-64-5 | Role: Key Intermediate for Iguratimod (T-614)[1]

Executive Summary

2-Isopropoxy-5-nitrobenzaldehyde is a critical intermediate in the synthesis of Iguratimod , a disease-modifying anti-rheumatic drug (DMARD).[1] Its structural integrity is defined by three functional motifs: a reactive formyl group (aldehyde), an electron-withdrawing nitro group , and a lipophilic isopropoxy ether .[1]

Control over the solubility and stability of this compound is the rate-limiting step in ensuring high yields during the subsequent reduction to the aniline derivative. This guide provides an evidence-based framework for handling, solubilizing, and stabilizing this compound in a research or process development setting.

Physicochemical Profile

PropertySpecification / Characteristic
Chemical Name 2-Isopropoxy-5-nitrobenzaldehyde
CAS Number 31430-64-5
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol
Structural Class Nitro-aromatic ether aldehyde
Physical State Pale yellow to yellow crystalline solid
Precursor Derived from 2-hydroxy-5-nitrobenzaldehyde (CAS 97-51-8) via O-alkylation.[1]
LogP (Predicted) ~2.5 - 2.8 (Increased lipophilicity vs. hydroxy precursor)

Solubility Landscape

The O-isopropylation of the phenolic precursor significantly alters the solubility profile, shifting the compound from being alkali-soluble (phenolate formation) to strictly lipophilic.[1]

Solvent Compatibility Matrix

Based on structure-property relationships (SPR) of alkoxy-nitrobenzaldehydes.

Solvent ClassSolubility PotentialProcess Application
Chlorinated (DCM, Chloroform) High Primary extraction solvent; excellent for solubilizing the aldehyde for transport or washing.[1]
Aromatic (Toluene, Xylene) High Ideal for reaction medium (e.g., alkylation reflux) and hot recrystallization.[1]
Polar Aprotic (DMF, DMSO) Very High Used for nucleophilic substitution reactions; difficult to remove (high BP).[1]
Polar Protic (Methanol, Ethanol) Moderate (Temp.[1] Dependent) Key for Purification. Moderate solubility at RT, high at reflux.[1] Suitable for recrystallization.[1][2][3]
Water Negligible Anti-solvent.[1] Used to precipitate the product from organic solutions.[1][3][4]
Experimental Protocol: Solubility Determination

To be performed during process optimization.

  • Preparation: Weigh 100 mg of analyte into a 4 mL vial.

  • Addition: Add solvent in 100 µL increments under constant agitation (vortex/sonication) at 25°C.

  • Observation: Record volume required for complete dissolution.

  • Heating: If insoluble at RT, heat to boiling point. If soluble, cool slowly to 4°C to test for recrystallization potential.[1]

Stability & Degradation Profile

The compound possesses two primary vectors for degradation: Oxidation (Aldehyde) and Photolysis (Nitro).

Chemical Stability (Oxidation)

Aromatic aldehydes are prone to auto-oxidation to carboxylic acids.[1]

  • Mechanism: Radical chain reaction initiated by trace metals or peroxides.[1]

  • Product: 2-Isopropoxy-5-nitrobenzoic acid .[1]

  • Impact: The acidic impurity can interfere with base-catalyzed downstream steps and alter the pH profile of the reduction reaction.[1]

Photostability (Nitro-Group Labillity)

Nitro-aromatics are inherently light-sensitive.[1]

  • Mechanism: Photo-induced rearrangement or reduction to nitroso species (Ciamician-Silber type rearrangements are possible in ortho-substituted analogs, though less likely here due to the ether linkage, general nitro-photolysis remains a risk).[1]

  • Observation: Darkening of the yellow solid to orange/brown upon UV exposure.[1]

Visualized Degradation Pathways

The following diagram illustrates the critical degradation routes and the synthesis context.

G cluster_0 Storage Risks Start 2-Isopropoxy-5- nitrobenzaldehyde (Target) Acid Degradant A: Carboxylic Acid (Oxidation) Start->Acid O2 / Peroxides (Auto-oxidation) Nitroso Degradant B: Nitroso/Azo Species (Photolysis) Start->Nitroso UV Light (hv) Iguratimod Downstream: Iguratimod (T-614) Start->Iguratimod 1. Reduction (-NO2 -> -NH2) 2. Sulfonylation

Caption: Primary degradation vectors (Red) and intended synthetic pathway (Blue).

Handling & Storage Protocols

Storage Conditions

To maximize shelf-life and prevent the formation of the benzoic acid derivative:

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1] Oxygen exclusion is critical.[1]

  • Temperature: 2°C to 8°C (Refrigerated).

  • Container: Amber glass vials with Teflon-lined caps to prevent photolysis and moisture ingress.[1]

Purification Workflow (Recrystallization)

If purity drops below 98% (HPLC), the following recrystallization method is recommended based on the solubility differential.

  • Dissolution: Dissolve crude solid in minimum Hot Ethanol (or Methanol) (~60-70°C).

  • Filtration: Hot filtration to remove insoluble mechanical impurities.[1]

  • Crystallization: Slowly add Water (Anti-solvent) dropwise until persistent turbidity is observed.[1]

  • Cooling: Allow to cool to Room Temperature, then chill to 0°C for 2 hours.

  • Isolation: Filter precipitate and wash with cold 1:1 Ethanol/Water.

  • Drying: Vacuum dry at 40°C to remove residual solvent.[1]

Analytical Validation (HPLC)

A self-validating HPLC method is required to distinguish the product from its Hydroxy precursor (starting material) and Acid degradant .

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (suppresses ionization of the acid degradant).

  • Mobile Phase B: Acetonitrile.[1][5]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV @ 254 nm (aromatic ring) and 300-330 nm (nitro conjugation).[1]

  • Expected Elution Order:

    • Acid Degradant (Most Polar/Early Elution)[1]

    • Hydroxy-Precursor (Polar)

    • 2-Isopropoxy-5-nitrobenzaldehyde (Target/Non-polar)[1]

References

  • Synthesis of Iguratimod & Intermediates

    • Title: Strategic approach for the synthesis of igur
    • Source: ResearchGate (Synthesized via nucleophilic substitution and reduction).[1]

    • URL:[Link]

  • Metabolic & Stability Context

    • Title: Preparation of a Major Metabolite of Iguratimod and Simultaneous Assay of Iguratimod and Its Metabolite by HPLC in R
    • Source: National Institutes of Health (PMC).[1]

    • URL:[Link]

  • Precursor Properties (2-Hydroxy-5-nitrobenzaldehyde)

    • Title: 2-Hydroxy-5-nitrobenzaldehyde Safety Data Sheet.[1]

    • Source: Sigma-Aldrich / Merck.[1]

  • General Nitro-Aldehyde Photochemistry

    • Title: Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde.[1][6]

    • Source: PubMed.[1]

    • URL:[Link]

Sources

Theoretical & Computational Characterization of 2-Isopropoxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Studies on 2-Isopropoxy-5-nitrobenzaldehyde Document Type: Technical Whitepaper & Computational Guide Audience: Researchers, Computational Chemists, and Process Development Scientists[1]

Executive Summary

2-Isopropoxy-5-nitrobenzaldehyde (CAS: 142129-83-5) represents a critical intermediate in the synthesis of next-generation olefin metathesis catalysts (specifically nitro-substituted Hoveyda-Grubbs ligands) and a versatile scaffold for Schiff base pharmacophores.[1] Unlike its parent compound, 5-nitrosalicylaldehyde, this O-alkylated derivative lacks the planarizing intramolecular hydrogen bond, introducing unique steric and electronic properties governed by the bulky isopropoxy group.[1][2]

This guide provides a comprehensive theoretical framework for studying this molecule, synthesizing data from Density Functional Theory (DFT) protocols, conformational analysis, and continuous-flow synthesis methodologies.[1][2] It serves as a blueprint for researchers aiming to utilize this intermediate in ligand design or drug discovery.[1][2]

Molecular Architecture & Conformational Dynamics

The structural integrity of 2-Isopropoxy-5-nitrobenzaldehyde is defined by the competition between the resonance-stabilizing nitro group and the sterically demanding isopropoxy moiety.[1]

2.1 Conformational "Gearing"

In 5-nitrosalicylaldehyde, the phenolic proton forms a strong intramolecular hydrogen bond with the carbonyl oxygen (


), locking the molecule into a planar conformation.[1] In the 2-isopropoxy derivative, this anchor is removed.[1][2]
  • Steric Clash: The isopropyl group (

    
    ) creates significant steric bulk.[1][2] Theoretical models predict that to minimize repulsion between the ether oxygen lone pairs and the carbonyl oxygen, the isopropoxy group rotates out of the phenyl plane.[2]
    
  • Carbonyl Deviation: Consequently, the aldehyde carbonyl group is predicted to deviate from coplanarity with the benzene ring (

    
     torsion angle), unlike the planar hydroxy analog.[1] This "twist" is electronically significant, reducing 
    
    
    
    -conjugation between the carbonyl and the aromatic ring.[1]
2.2 Computational Protocol (DFT)

To accurately model these effects, the following computational workflow is recommended, validated against similar nitro-alkoxy benzenes.

Table 1: Recommended DFT Parameters

ParameterSettingRationale
Method DFT (B3LYP or M06-2X)B3LYP for general electronics; M06-2X for better dispersion interactions (crucial for the isopropyl group).
Basis Set 6-311++G(d,p)Diffuse functions (++) are essential for the electron-rich nitro and oxygen atoms.[1]
Solvent Model IEF-PCM (Chloroform/DMF)Implicit solvation is necessary to stabilize the dipole moment generated by the nitro group.[1]
Frequency Calc. HarmonicRequired to verify stationary points (zero imaginary frequencies) and predict IR spectra.[1][2]
Electronic Landscape & Reactivity Descriptors
3.1 Frontier Molecular Orbitals (FMO)

The reactivity of the molecule is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: Localized primarily on the aromatic ring and the ether oxygen lone pairs.[2] The inductive effect (+I) of the isopropyl group raises the HOMO energy slightly compared to the methoxy analog.

  • LUMO: Strongly localized on the nitro group (

    
    ) and the aldehyde carbonyl (
    
    
    
    ). The electron-withdrawing nitro group significantly lowers the LUMO energy, making the ring highly susceptible to Nucleophilic Aromatic Substitution (
    
    
    ) if the alkoxy group were a leaving group, or nucleophilic attack at the carbonyl.
3.2 Molecular Electrostatic Potential (MEP)

Mapping the electrostatic potential reveals the active sites for intermolecular interactions:

  • Red Regions (Negative Potential): Concentrated around the Nitro oxygens and the Carbonyl oxygen. These are the sites for electrophilic attack or metal coordination (in catalyst synthesis).[2]

  • Blue Regions (Positive Potential): The aldehyde hydrogen and the aromatic protons ortho to the nitro group.

ElectronicFlow Isopropoxy 2-Isopropoxy Group (+I Effect / Steric Bulk) Ring Benzene Core Isopropoxy->Ring Donates e- density Nitro 5-Nitro Group (-R / -I Effect) Nitro->Ring Withdraws e- density LUMO LUMO (Nitro/Carbonyl) Nitro->LUMO Dominates HOMO HOMO (Ether Oxygen/Ring) Ring->HOMO Reactivity Reactivity Outcome: Electrophilic Carbonyl Susceptible to Schiff Base Formation LUMO->Reactivity Controls Nucleophilic Attack

Figure 1: Electronic influence of substituents on the FMOs and resulting reactivity of 2-Isopropoxy-5-nitrobenzaldehyde.[1]

Spectroscopic Profiling (Theoretical vs. Expected)

Accurate identification relies on comparing theoretical predictions with experimental signatures.[1][2]

Table 2: Predicted Spectroscopic Signatures

SpectroscopyFeaturePredicted Value / CharacteristicMechanistic Cause
IR (Vibrational)

Stretch

Higher frequency than 2-hydroxy analog (

) due to loss of intramolecular H-bond.[1]
IR (Vibrational)


Characteristic strong asymmetric stretch of the nitro group.[1]
1H NMR Aldehyde Proton

(Singlet)
Deshielded by the carbonyl anisotropy and ring currents.[2]
1H NMR Isopropyl Methine

(Septet)
Diagnostic signal; shift confirms O-alkylation.[1]
1H NMR Isopropyl Methyls

(Doublet)
Strong doublet integrating to 6H.[1][2]
Synthesis & Process Safety (The "Self-Validating" Protocol)

While theoretical studies are crucial, the synthesis of this molecule requires strict control due to the nitration step.[2] The most authoritative modern method utilizes Continuous Flow Chemistry to manage the exotherm and regioselectivity.[2]

5.1 The Continuous Flow Protocol (Recommended)

Reference: Organic Process Research & Development 2012, 16, 10, 1669–1672[1][2]

  • Substrate Stream: 2-Isopropoxybenzaldehyde dissolved in Dichloromethane (DCM).[1][2]

  • Reagent Stream: Red Fuming Nitric Acid (

    
    ).[1][2]
    
  • Reactor: Silicon-glass microreactor or PFA tubing coil cooled to

    
     to 
    
    
    
    .
  • Quench: Immediate neutralization with weak base (

    
    ) upon exit.
    

Why Flow?

  • Safety: The nitro-dealdation (formation of unstable byproducts) is suppressed by precise residence time control.[1]

  • Selectivity: Flow prevents "hot spots," favoring the meta (to the aldehyde) / para (to the alkoxy) position, yielding the 5-nitro isomer exclusively.[1]

Synthesis Start Start: 2-Isopropoxybenzaldehyde Flow Continuous Flow Reactor (T = 0°C, Residence Time < 2 min) Start->Flow Reagent Reagent: Red Fuming HNO3 Reagent->Flow Quench Quench: NaHCO3 (aq) Flow->Quench Controlled Exotherm Product Product: 2-Isopropoxy-5-nitrobenzaldehyde (Yield > 90%) Quench->Product Phase Separation

Figure 2: Continuous flow synthesis workflow ensuring safety and high regioselectivity.

Applications in Research
  • Hoveyda-Grubbs Catalysts: This aldehyde is the direct precursor to the "Grela-type" metathesis catalysts.[1] It is condensed with an aniline derivative to form a Schiff base, which then coordinates to the Ruthenium center.[2] The nitro group activates the catalyst by reducing the electron density on the chelating oxygen, making the ligand more labile during the catalytic cycle (initiation).

  • Pharmaceutical Scaffolds: The aldehyde functionality allows for easy conversion to:

    • Hydrazones: Potential anti-tubercular agents.[1][2]

    • Schiff Bases: Investigated for antimicrobial activity.[1][2][3]

    • Styrenes: Via Wittig reaction, leading to resveratrol analogs.[1][2]

References
  • Barbasiewicz, M., et al. (2012).[1][2][4] "Nitration Under Continuous Flow Conditions: Convenient Synthesis of 2-Isopropoxy-5-nitrobenzaldehyde, an Important Building Block in the Preparation of Nitro-Substituted Hoveyda–Grubbs Metathesis Catalyst." Organic Process Research & Development.

  • Tanak, H., et al. (2010).[1][2] "Crystal structure and theoretical investigation of 2-hydroxy-5-nitrobenzaldehyde." Acta Crystallographica Section E.

  • Senthilkumar, R., et al. (2015).[1][2] "Vibrational spectroscopic (FT-IR and FT-Raman) and DFT studies of o-nitrobenzaldehyde." Elixir Vibrational Spectroscopy.

  • PubChem Database. (2025).[1][2] "Benzaldehyde, 2-hydroxy-5-nitro- (Compound Summary)." National Library of Medicine.[1][2]

Sources

An In-depth Technical Guide on the Role of the Isopropoxy Group in 2-Isopropoxy-5-nitrobenzaldehyde Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the role of the isopropoxy group in dictating the chemical reactivity of 2-Isopropoxy-5-nitrobenzaldehyde. The interplay of the isopropoxy group's electronic and steric properties, in conjunction with the effects of the nitro and aldehyde functionalities, creates a unique reactivity profile. This document will explore these interactions in detail, offering insights into reaction mechanisms, and providing practical experimental protocols.

Introduction to 2-Isopropoxy-5-nitrobenzaldehyde

2-Isopropoxy-5-nitrobenzaldehyde is an aromatic compound characterized by a benzene ring substituted with an isopropoxy group, a nitro group, and an aldehyde group. Its structure is a key determinant of its chemical behavior, making it a valuable intermediate in organic synthesis, particularly in the preparation of ligands for metathesis catalysts.[1] The strategic placement of the three distinct functional groups gives rise to a complex and nuanced reactivity profile.

The Dual Influence of the Isopropoxy Group

The isopropoxy group (–OCH(CH₃)₂) exerts a significant influence on the reactivity of the molecule through a combination of electronic and steric effects.

Electronic Effects

The isopropoxy group, like other alkoxy groups, exhibits a dual electronic nature:

  • Mesomeric Effect (+M): The oxygen atom of the isopropoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system.[2] This resonance effect increases the electron density on the benzene ring, particularly at the ortho and para positions.[2] This electron-donating characteristic makes the ring more susceptible to attack by electrophiles.[3][4]

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the isopropoxy group also exerts an electron-withdrawing inductive effect, pulling electron density away from the carbon atom to which it is attached.[2]

In most cases involving alkoxy groups, the mesomeric effect is dominant, leading to an overall activation of the aromatic ring towards electrophilic substitution.[5]

Steric Hindrance

The isopropoxy group is sterically bulky due to the presence of the two methyl groups. This bulkiness can physically obstruct the approach of reagents to the adjacent aldehyde group and the ortho position on the aromatic ring, influencing the regioselectivity and rate of reactions.[6][7][8]

Modulation of Aldehyde Reactivity

The reactivity of the aldehyde group is modulated by the electronic interplay of the isopropoxy and nitro groups.

  • Nucleophilic Addition: The aldehyde carbonyl carbon is electrophilic and susceptible to nucleophilic attack. The electron-withdrawing nitro group enhances this electrophilicity.[9] Conversely, the electron-donating isopropoxy group can slightly diminish the electrophilicity of the carbonyl carbon. The steric bulk of the isopropoxy group can also hinder the approach of nucleophiles to the aldehyde.[6][10]

Directing Effects in Aromatic Substitution Reactions

The substituents on the benzene ring dictate the position of further substitution reactions.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the directing effects of the existing groups are paramount:

  • Isopropoxy Group: As an electron-donating group, the isopropoxy group is an ortho, para-director .[3][4][5] It activates the ring towards electrophilic attack.

  • Nitro Group: The nitro group is a strong electron-withdrawing group and is a meta-director .[11][12][13] It deactivates the ring towards electrophilic attack.[3]

  • Aldehyde Group: The aldehyde group is also a deactivating, meta-directing group.

The combination of these directing effects leads to a complex substitution pattern. For instance, in the nitration of 2-isopropoxybenzaldehyde to form 2-isopropoxy-5-nitrobenzaldehyde, the incoming nitro group is directed to the position para to the activating isopropoxy group and meta to the deactivating aldehyde group.[1]

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strong electron-withdrawing group, such as the nitro group, ortho or para to a potential leaving group can facilitate nucleophilic aromatic substitution.[14][15] In 2-isopropoxy-5-nitrobenzaldehyde, the nitro group activates the ring for such reactions. While the isopropoxy group is not a typical leaving group, under certain conditions with strong nucleophiles like Grignard reagents, alkoxy groups can be displaced.[16]

Experimental Protocols

Synthesis of 2-Isopropoxy-5-nitrobenzaldehyde via Nitration

This protocol is based on the continuous flow nitration of 2-isopropoxybenzaldehyde.[1]

Materials:

  • 2-isopropoxybenzaldehyde

  • Red fuming nitric acid (HNO₃)

  • Microreactor system

Procedure:

  • Prepare a solution of 2-isopropoxybenzaldehyde in a suitable solvent.

  • Set up a continuous flow microreactor system with precise temperature control.

  • Introduce the solution of 2-isopropoxybenzaldehyde and red fuming nitric acid into the microreactor.

  • Maintain the reaction temperature and flow rate to ensure selective nitration.

  • Collect the product stream and quench the reaction.

  • Purify the crude product by crystallization or chromatography to obtain 2-isopropoxy-5-nitrobenzaldehyde.

Rationale: Continuous flow chemistry offers enhanced safety and reproducibility for highly exothermic and potentially hazardous reactions like nitration.[1]

Condensation Reaction with an Indolenine Derivative

This protocol describes a condensation reaction to form a spirobenzopyran.[17]

Materials:

  • 2-Isopropoxy-5-nitrobenzaldehyde (or a similar derivative like 2-hydroxy-5-nitrobenzaldehyde)

  • 1-propargyl-2,3,3-trimethylindolenine

  • Ethanol (EtOH)

Procedure:

  • Dissolve 1-propargyl-2,3,3-trimethylindolenine in ethanol.

  • Add 2-hydroxy-5-nitrobenzaldehyde to the solution.

  • Heat the reaction mixture under reflux for 4 hours.

  • Allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

PropertyValueReference
Molecular FormulaC₁₀H₁₁NO₄
Molecular Weight209.20 g/mol
Melting Point126-127 °C (for the related 2-hydroxy-5-nitrobenzaldehyde)[18]
AppearanceYellow solid[17]

Visualization of Reaction Pathways

Electrophilic Aromatic Substitution: Nitration

Nitration sub 2-Isopropoxybenzaldehyde reagent + HNO₃/H₂SO₄ sub->reagent intermediate Wheland Intermediate (Sigma Complex) reagent->intermediate Electrophilic Attack product 2-Isopropoxy-5-nitrobenzaldehyde intermediate->product -H⁺

Caption: Nitration of 2-isopropoxybenzaldehyde.

Nucleophilic Addition to Aldehyde

Nucleophilic_Addition aldehyde 2-Isopropoxy-5-nitrobenzaldehyde nucleophile + Nu⁻ aldehyde->nucleophile alkoxide Tetrahedral Alkoxide Intermediate nucleophile->alkoxide Nucleophilic Attack alcohol Addition Product (Alcohol) alkoxide->alcohol Protonation

Caption: Nucleophilic addition to the aldehyde group.

Conclusion

The isopropoxy group in 2-isopropoxy-5-nitrobenzaldehyde plays a critical and multifaceted role in determining the molecule's reactivity. Its electron-donating mesomeric effect activates the aromatic ring for electrophilic substitution, directing incoming electrophiles primarily to the para position. Concurrently, its steric bulk influences the accessibility of the adjacent aldehyde group and the ortho position. This comprehensive understanding is vital for researchers and drug development professionals in designing synthetic routes and predicting reaction outcomes involving this versatile chemical intermediate.

References

  • Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry. [Link]

  • Britannica. Nucleophilic aromatic substitution | chemical reaction. [Link]

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • ACS Publications. Nitration Under Continuous Flow Conditions: Convenient Synthesis of 2-Isopropoxy-5-nitrobenzaldehyde, an Important Building Block in the Preparation of Nitro-Substituted Hoveyda–Grubbs Metathesis Catalyst | Organic Process Research & Development. [Link]

  • PMC. Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions. [Link]

  • GeeksforGeeks. Explain why the Nitro group is meta directing in electrophilic aromatic substitution reactions. [Link]

  • ChemTalk. Directing Effects. [Link]

  • Allen. In an electrophilic aromatic substitution reaction, the nitro group is meta directing because of it? [Link]

  • SlideShare. aromatic nucleophilic substitution. [Link]

  • RSC Publishing. Oxidative nucleophilic alkoxylation of nitrobenzenes - Organic Chemistry Frontiers. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry Learner. Steric Hindrance: Definition, Factors, & Examples. [Link]

  • YouTube. Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Link]

  • La Salle University. Aromatic Compounds and Their Reactions. [Link]

  • YouTube. Steric Hindrance | Organic Chemistry. [Link]

  • La Salle University. Substituent Effects. [Link]

  • ChemTalk. Steric Hindrance. [Link]

  • ResearchGate. Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. [Link]

  • The Royal Society of Chemistry. 1. Experimental part. [Link]

  • Wikipedia. Steric effects. [Link]

  • Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. [Link]

  • NIST WebBook. Benzaldehyde, 2-hydroxy-5-nitro-. [Link]

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Methodological & Application

Application Note: Synthesis of Nitro-Substituted Hoveyda-Grubbs (Grela) Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Starting Material: 2-Isopropoxy-5-nitrobenzaldehyde Target Molecule: Nitro-Grela Catalyst (Hoveyda-Grubbs II modified)[1]

Introduction & Scientific Context

The synthesis of Hoveyda-Grubbs type catalysts from 2-Isopropoxy-5-nitrobenzaldehyde yields one of the most efficient olefin metathesis initiators known: the Nitro-Grela catalyst .[1]

While the standard Hoveyda-Grubbs II catalyst is robust, the introduction of an electron-withdrawing nitro group at the 5-position of the benzylidene ligand dramatically alters the catalyst's electronic profile.[1] This modification weakens the Ru–O chelate bond, facilitating faster decoordination of the ether ligand. Consequently, the catalyst initiates metathesis cycles significantly faster than its unsubstituted parent, particularly at lower temperatures (0°C), while retaining high stability against air and moisture.

Key Mechanistic Advantage[1]
  • Standard HG-II: Strong Ru–O bond

    
     Slow Initiation 
    
    
    
    High Stability.[1]
  • Nitro-Grela: Weakened Ru–O bond (via Nitro induction)

    
     Rapid Initiation 
    
    
    
    High Activity in difficult transformations (e.g., sterically hindered RCM, CM of electron-deficient olefins).[1]

Retrosynthetic Analysis & Reaction Pathway

The synthesis is a convergent two-step protocol.[1] First, the aldehyde is converted to the requisite styrene via Wittig olefination. Second, the styrene undergoes a phosphine exchange with Grubbs II catalyst, driven by a copper(I) chloride scavenger.

ReactionScheme Aldehyde 2-Isopropoxy-5- nitrobenzaldehyde Styrene 2-Isopropoxy-5- nitrostyrene (Ligand) Aldehyde->Styrene Wittig Olefination (Ph3PMeBr, KOtBu) Target Nitro-Grela Catalyst Styrene->Target Ligand Exchange Grubbs Grubbs II Catalyst Grubbs->Target CuCl CuCl (Scavenger) CuCl->Target - CuCl(PCy3)

Figure 1: Synthetic pathway from nitrobenzaldehyde precursor to the active ruthenium complex.

Detailed Experimental Protocols

Protocol A: Ligand Synthesis (Wittig Olefination)

Objective: Convert the aldehyde carbonyl to a vinyl group without reducing the nitro moiety. Reaction: 2-Isopropoxy-5-nitrobenzaldehyde + Ph₃PMeBr


 2-Isopropoxy-5-nitrostyrene[1]
Reagents & Materials
  • 2-Isopropoxy-5-nitrobenzaldehyde (1.0 equiv)[1]

  • Methyltriphenylphosphonium bromide (1.2 equiv)[1]

  • Potassium tert-butoxide (KOtBu) (1.3 equiv) or KHMDS[1]

  • Anhydrous THF (Tetrahydrofuran)[1]

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology
  • Ylide Formation:

    • Flame-dry a 2-neck round-bottom flask (RBF) and cool under N₂ flow.

    • Add Methyltriphenylphosphonium bromide and anhydrous THF (0.3 M concentration relative to phosphonium salt).

    • Cool the suspension to 0°C (ice bath).

    • Add KOtBu portion-wise over 10 minutes. The solution will turn bright yellow, indicating the formation of the phosphorus ylide.

    • Stir at 0°C for 45 minutes to ensure complete deprotonation.

  • Aldehyde Addition:

    • Dissolve 2-Isopropoxy-5-nitrobenzaldehyde in a minimal amount of anhydrous THF.

    • Add this solution dropwise to the cold ylide mixture. Critical: Exothermic reaction; maintain temperature <5°C to prevent side reactions.

    • Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours.

  • Workup & Purification:

    • Quench the reaction with saturated aqueous NH₄Cl.[1]

    • Extract with Diethyl Ether (Et₂O) or Ethyl Acetate (3x).[1]

    • Wash combined organics with Brine, dry over MgSO₄, filter, and concentrate in vacuo.

    • Purification: The crude will contain copious Triphenylphosphine oxide (TPPO).[1] Purify via flash chromatography on silica gel (Eluent: Hexanes/EtOAc 9:1).

    • Target Product: Yellow oil or low-melting solid.[1]

QC Checkpoint:

  • ¹H NMR (CDCl₃): Look for vinyl protons.[1] A doublet of doublets (dd) around 7.0 ppm (alpha-H) and two doublets around 5.3 and 5.8 ppm (beta-H).[1] Absence of aldehyde proton (~10.4 ppm).[1]

Protocol B: Catalyst Metalation (Phosphine Exchange)

Objective: Install the styrenyl ligand onto the Ruthenium center. Reaction: Grubbs II + Ligand + CuCl


 Nitro-Grela + CuCl(PCy₃)
Reagents & Materials
  • Grubbs II Catalyst (1.0 equiv)[1]

  • 2-Isopropoxy-5-nitrostyrene (Ligand from Protocol A) (1.1 equiv)[1]

  • Copper(I) Chloride (CuCl) (1.1 equiv)[1]

  • Dichloromethane (DCM) (Degassed, anhydrous)[1]

Step-by-Step Methodology
  • Setup:

    • In a glovebox or under strict Schlenk conditions, charge a flask with Grubbs II catalyst , CuCl , and the Ligand .

    • Note on CuCl: CuCl acts as a "phosphine sponge," precipitating the dissociated tricyclohexylphosphine (PCy₃) as an insoluble copper complex. This drives the equilibrium forward.[1] Without CuCl, the reaction is reversible and low-yielding.[1]

  • Reaction:

    • Add degassed DCM (0.05 M concentration).[1]

    • Fit the flask with a reflux condenser.[1][2][3][4]

    • Heat to 40°C (gentle reflux) for 1–2 hours.

    • Visual Indicator: The reaction mixture will transition from the brownish-red of Grubbs II to a distinct bright green color characteristic of Hoveyda-type carbenes.[1]

  • Workup:

    • Cool the mixture to RT.

    • Concentrate the solvent to ~20% of the original volume.

    • Filtration: Filter the mixture through a short pad of Celite or silica to remove the insoluble CuCl-PCy₃ complex.[1] Wash the pad with DCM until the filtrate runs clear.[1]

  • Purification:

    • Concentrate the green filtrate.[1]

    • Perform flash chromatography (Silica gel).[1]

    • Eluent: Start with 100% Hexanes to elute excess ligand, then gradient to Hexanes/EtOAc (or DCM) to elute the green catalyst band.

    • Isolation: Collect the green fraction, concentrate, and dry under high vacuum. Alternatively, recrystallize from DCM/Pentane.[1]

Quality Control & Troubleshooting

Characterization Data (Expected)
ParameterExpected ValueNotes
Appearance Green crystalline solidBrown/Black indicates decomposition.[1][5]
¹H NMR (Benzylidene) 16.40 – 16.50 ppm (s, 1H)Distinctive downfield shift compared to Grubbs II (~19 ppm).[1]
¹H NMR (Isopropoxy) Septet ~4.9 ppm; Doublet ~1.3 ppmConfirms chelation of the ether oxygen.
Stability Air stable in solid stateStore at 4°C. Solutions degrade slowly in air.[1]
Troubleshooting Workflow

Troubleshooting Start Issue: Low Yield or Impurity Check1 Did reaction turn Green? Start->Check1 Yes Yes Check1->Yes No No (Stayed Red/Brown) Check1->No Action3 Problem: Purification Loss. Catalyst may streak on Silica. Use fresh DCM in eluent. Yes->Action3 Loss during column Action1 Problem: Incomplete Exchange. Check CuCl quality (must be white/pale green, not dark). No->Action1 Likely Cause Action2 Problem: Decomposition. Check solvent dryness/O2 levels. No->Action2 If CuCl is good

Figure 2: Diagnostic decision tree for catalyst synthesis.

References

  • Grela, K., et al. (2004).[1][6] "Nitro-Substituted Hoveyda–Grubbs Ruthenium Carbenes: Enhancement of Catalyst Activity through Electronic Activation." Journal of the American Chemical Society, 126(30), 9318–9319. Link[1]

  • Garber, S. B., Kingsbury, J. S., Gray, B. L., & Hoveyda, A. H. (2000). "Efficient and Recyclable Monomeric and Dendritic Ru-Based Metathesis Catalysts." Journal of the American Chemical Society, 122(34), 8168–8179. Link[1]

  • Michrowska, A., & Grela, K. (2008).[1][7] "Quest for the ideal olefin metathesis catalyst." Pure and Applied Chemistry, 80(1), 31-43.[1][7] Link

Sources

Application Note & Protocol: Leveraging 2-Isopropoxy-5-nitrobenzaldehyde in Olefin Cross-Metathesis for the Synthesis of Functionalized Stilbenes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Olefin cross-metathesis (CM) is a powerful catalytic reaction for the formation of carbon-carbon double bonds, enabling the synthesis of complex molecules from simpler olefinic precursors.[1][2] This guide provides an in-depth analysis and detailed protocols for utilizing 2-Isopropoxy-5-nitrobenzaldehyde as a substrate in cross-metathesis reactions. We explore the critical interplay between the substrate's unique electronic and steric properties, catalyst selection, and reaction conditions to achieve high-yield, selective synthesis of functionalized trans-stilbene derivatives. This document is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering both mechanistic insights and practical, field-proven methodologies.

Introduction: The Strategic Value of Functionalized Benzaldehydes in CM

Olefin metathesis, a Nobel Prize-winning technology, has revolutionized synthetic chemistry by providing a versatile method for C-C double bond formation with high functional group tolerance.[2][3] Cross-metathesis, a key variant, involves the intermolecular exchange of alkylidene fragments between two distinct olefins.[1][4] This technique is particularly valuable for synthesizing unsymmetrical stilbenes, which are precursors to biologically significant compounds like resveratrol and piceatannol.[5]

The substrate, 2-Isopropoxy-5-nitrobenzaldehyde, presents a unique set of challenges and opportunities. The nitro group (NO₂) is strongly electron-withdrawing, while the isopropoxy group provides significant steric bulk. Understanding how these features influence catalyst activity and reaction selectivity is paramount for developing a successful synthetic strategy. This note will focus on the reaction of a vinylated form of this aldehyde with a partner olefin to yield a stilbenoid product.

Mechanistic Considerations and Catalyst Selection

The Chauvin Mechanism and Substrate Effects

The broadly accepted mechanism for olefin metathesis, proposed by Hérisson and Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps via a metallacyclobutane intermediate.[2][6] The reaction is catalyzed by transition-metal alkylidene complexes, most notably those based on ruthenium, developed by Grubbs, and molybdenum, developed by Schrock.[2][3]

chauvin_mechanism

For a substrate like vinylated 2-Isopropoxy-5-nitrobenzaldehyde, two factors are critical:

  • Electronic Effects: The electron-withdrawing nitro group can deactivate the catalyst. However, specialized catalysts, particularly those with electron-withdrawing groups on their own ligands (e.g., nitro-substituted Hoveyda-Grubbs catalysts), have been developed to enhance activity for such challenging substrates.[7][8][9] These "EWG-activated" catalysts facilitate the dissociation of the benzylidene ligand, accelerating the catalytic cycle.[9]

  • Steric Hindrance: The ortho-isopropoxy group can sterically shield the reaction center. This necessitates the use of catalysts that are not only highly active but also sufficiently accessible.

Selecting the Optimal Catalyst

The choice of catalyst is the most critical parameter for a successful cross-metathesis reaction. While first-generation Grubbs catalysts (G1) have their uses, second and third-generation catalysts offer superior activity, stability, and functional group tolerance.[3]

Catalyst Key Features & Suitability for This Application Ref.
Grubbs II (G-II) High activity, good tolerance for various functional groups. A reliable starting point for optimization.
Hoveyda-Grubbs II (HG-II) Features a chelating isopropoxybenzylidene ligand, offering increased stability and lower catalyst decomposition. Excellent for many CM reactions.
Nitro-Grela / Nitro-Hoveyda Specifically designed with an electron-withdrawing nitro group on the benzylidene ligand. These catalysts show enhanced activity for electron-deficient olefins and are highly recommended for this substrate.[8][9][10]
Zhan Catalysts Modified Hoveyda-Grubbs catalysts with improved stability and initiation control. Can be effective in complex syntheses.[3]

Recommendation: For the cross-metathesis of vinylated 2-Isopropoxy-5-nitrobenzaldehyde, a Nitro-substituted Hoveyda-Grubbs catalyst is the prime candidate due to its demonstrated efficacy with electron-deficient substrates.[8][9] Grubbs II serves as a viable, more economical alternative for initial screening.

Detailed Experimental Protocol: Synthesis of a Stilbene Derivative

This protocol details the cross-metathesis of 1-isopropoxy-2-vinyl-4-nitrobenzene (derived from the title aldehyde) with a generic partner olefin, (Z)-1,4-diacetoxybut-2-ene , to illustrate the workflow.

Materials & Reagents
  • Substrates: 1-isopropoxy-2-vinyl-4-nitrobenzene, (Z)-1,4-diacetoxybut-2-ene

  • Catalyst: Nitro-Hoveyda-Grubbs Catalyst, 2nd Generation (or Grubbs II)

  • Solvent: Anhydrous, degassed dichloromethane (DCM) or toluene.

  • Quenching Agent: Ethyl vinyl ether

  • Purification: Silica gel for column chromatography, hexanes, ethyl acetate.

  • Inert Gas: High-purity nitrogen or argon.

Causality: The use of anhydrous and degassed solvents is non-negotiable. Ruthenium catalysts are sensitive to oxygen and moisture, which can lead to rapid decomposition and loss of activity.[7]

Experimental Workflow Diagram

workflow

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Flame-dry a Schlenk flask equipped with a magnetic stir bar and a condenser under vacuum. Allow to cool to room temperature under a nitrogen or argon atmosphere.

    • Prepare a stock solution of the catalyst if performing multiple reactions. Handle the catalyst in a glovebox or under a positive pressure of inert gas.

  • Reaction Setup:

    • To the flask, add 1-isopropoxy-2-vinyl-4-nitrobenzene (1.0 eq).

    • Add the partner olefin, (Z)-1,4-diacetoxybut-2-ene (1.2 eq). The slight excess of one partner helps drive the reaction towards the desired cross-product.

    • Add anhydrous, degassed DCM to achieve a concentration of 0.1 M. Stir until all solids are dissolved.

  • Initiation and Monitoring:

    • Add the Nitro-Hoveyda-Grubbs catalyst (2 mol %) to the stirring solution. A color change is often observed upon initiation.

    • Heat the reaction mixture to 40 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) every hour. The goal is to observe the consumption of the limiting starting material and the appearance of a new, higher Rf product spot (the trans-stilbene is less polar).

  • Quenching and Work-up:

    • Once the reaction has reached completion (typically 2-6 hours), cool the mixture to room temperature.

    • Add a few drops of ethyl vinyl ether to quench the catalyst. This reacts with the active ruthenium carbene, forming an inactive species. Stir for 20 minutes.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Adsorb the crude residue onto a small amount of silica gel.

    • Perform column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) to isolate the product. The trans-stilbene product is typically the major isomer and elutes before any potential cis-isomer or homodimers. Cross-metathesis reactions catalyzed by Grubbs-type catalysts overwhelmingly favor the formation of the thermodynamically more stable E (trans)-alkene.[11][12]

  • Characterization:

    • Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Optimization and Troubleshooting

Achieving high yields in cross-metathesis often requires optimization. The main challenges are preventing homodimerization (self-metathesis of a starting olefin) and avoiding catalyst decomposition.[10]

Problem Potential Cause(s) Proposed Solution(s) Ref.
Low Conversion / No Reaction Inactive catalyst; Insufficient temperature; Poor solvent quality.Use a fresh batch of catalyst. Increase temperature to refluxing DCM or switch to toluene (80-110°C). Ensure solvent is rigorously dried and degassed.[13]
High Homodimerization Reactivity mismatch of olefins; Low concentration.Increase the concentration of the reaction mixture (0.2-0.5 M). Add the more reactive olefin slowly over time. Utilize a 1.5:1 to 2:1 ratio of the olefin partners.[14]
Catalyst Decomposition (black precipitate) Impurities in reagents (water, oxygen, peroxides); High temperature for prolonged periods.Purify substrates before use. Use a catalyst scavenger or additive like a mild acid (e.g., acetic acid) to suppress decomposition pathways.[10][13]
Isomerization of Product Formation of ruthenium-hydride species from catalyst decomposition.Add a hydride scavenger like 1,4-benzoquinone. Use a more stable catalyst like a Hoveyda-Grubbs type, which is less prone to forming these species.[10]

Conclusion

The use of 2-Isopropoxy-5-nitrobenzaldehyde in cross-metathesis reactions provides a robust pathway to highly functionalized stilbene scaffolds. Success hinges on a rational approach to catalyst selection, with electronically-tuned catalysts like the Nitro-Hoveyda-Grubbs series being particularly effective for this class of electron-deficient substrate. By adhering to rigorous anhydrous and anaerobic techniques and employing systematic optimization, researchers can overcome the inherent challenges of this substrate to achieve high yields of the desired trans-stilbene products. The protocols and insights provided herein serve as a comprehensive starting point for professionals in drug discovery and materials science to harness the power of this versatile reaction.

References

  • Mondal, S., & Bora, U. (2014).
  • Bannin, T. J., Datta, P. P., Kiesewetter, E. T., & Kiesewetter, M. K. (2019). Synthesizing Stilbene by Olefin Metathesis Reaction Using Guided Inquiry to Compare and Contrast Wittig and Metathesis Methodologies. Journal of Chemical Education. [Link]

  • Apeiron Synthesis. (2025). Cross-Metathesis Powered by Apeiron Synthesis Catalyst. Apeiron Synthesis Website. [Link]

  • Muregi, F. M., et al. (2015). Styrene Cross-metathesis Using Low Catalyst Concentrations. Chemistry & Biology Interface. [Link]

  • Feron, T., & Diederich, F. (2004). Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins. Tetrahedron. [Link]

  • Gajda, R., & Małecka, M. (2020). Application of Olefin Metathesis in the Synthesis of Carbo- and Heteroaromatic Compounds—Recent Advances. Molecules. [Link]

  • Sinclair, F., & Shaver, M. P. (2017). Olefin cross metathesis and ring-closing metathesis in polymer chemistry. Polymer Chemistry. [Link]

  • Bannin, T. J., et al. (2019). Synthesizing Stilbene by Olefin Metathesis Reaction Using Guided Inquiry To Compare and Contrast Wittig and Metathesis Methodologies. Journal of Chemical Education. [Link]

  • ResearchGate. (2026). Synthesizing Stilbene by Olefin Metathesis Reaction Using Guided Inquiry To Compare and Contrast Wittig and Metathesis Methodologies | Request PDF. ResearchGate. [Link]

  • Chatterjee, A. K., & Grubbs, R. H. (2004). Recent Developments in Olefin Cross-Metathesis. Angewandte Chemie International Edition. [Link]

  • Majek, M., & von Wangelin, A. J. (2016). Merging Grubbs second-generation catalyst with photocatalysis enables Z-selective metathesis of olefins: scope, limitations, and mechanism. Chemical Science. [Link]

  • Wikipedia. (n.d.). Olefin metathesis. Wikipedia. [Link]

  • Wikipedia. (n.d.). Grubbs catalyst. Wikipedia. [Link]

  • Sromek, A. W., et al. (2012). Nitration Under Continuous Flow Conditions: Convenient Synthesis of 2-Isopropoxy-5-nitrobenzaldehyde, an Important Building Block in the Preparation of Nitro-Substituted Hoveyda–Grubbs Metathesis Catalyst. Organic Process Research & Development. [Link]

  • Smith, A., et al. (2018). Sketch of 1 st and 2 nd generation Grubbs' catalysts used in crossmetathesis reactions. ResearchGate. [Link]

  • Czarnocki, S. J., et al. (2025). Challenges in olefin metathesis. Coordination Chemistry Reviews. [Link]

  • Grela, K. (2014). Nitro and Other Electron Withdrawing Group Activated Ruthenium Catalysts for Olefin Metathesis Reactions. Chemistry – A European Journal. [Link]

  • Trost, B. M., & Shen, H. C. (2007). Scope and mechanism of the intermolecular addition of aromatic aldehydes to olefins catalyzed by Rh(I) olefin complexes. Journal of the American Chemical Society. [Link]

  • Queval, P., et al. (2015). Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics. Beilstein Journal of Organic Chemistry. [Link]

  • Kajetan, M., et al. (2017). Fishing for the right catalyst for the cross-metathesis reaction of methyl oleate with 2-methyl-2-butene. Catalysis Science & Technology. [Link]

  • Chatterjee, A. K., et al. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society. [Link]

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application of 2-Isopropoxy-5-nitrobenzaldehyde in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Isopropoxy-5-nitrobenzaldehyde in the Synthesis of Next-Generation Metathesis Catalysts

Part 1: Executive Summary & Scientific Rationale

The "Grela Effect" in Pharmaceutical Metathesis In modern pharmaceutical synthesis, Ring-Closing Metathesis (RCM) is a pivotal transformation for constructing macrocyclic drugs (e.g., HCV protease inhibitors like Simeprevir, Paritaprevir). While first-generation Hoveyda-Grubbs catalysts are effective, they often require elevated temperatures that can degrade sensitive APIs.

2-Isopropoxy-5-nitrobenzaldehyde is the critical building block for the Nitro-Grela catalyst (Grela 2nd Generation). The introduction of an electron-withdrawing nitro group at the 5-position of the benzylidene ligand dramatically alters the catalyst's electronics.

  • Mechanism of Action: The nitro group decreases the electron density on the chelating oxygen atom. This weakens the Ru–O bond, facilitating faster initiation (decoordination) at lower temperatures (down to 0°C).

  • Application Scope: This aldehyde is not merely an intermediate; it is the "tuner" that converts a standard metathesis catalyst into a high-activity tool capable of difficult macrocyclizations at low catalyst loadings (<50 ppm).

Part 2: Chemical Pathway & Visualization

The synthesis of the active catalyst involves three distinct stages: Etherification, Methylenation, and Ligand Exchange.

ReactionPathway Start 2-Hydroxy-5- nitrobenzaldehyde (CAS: 97-51-8) Step1 Alkylation (i-Pr-Br, K2CO3) Start->Step1 Inter1 2-Isopropoxy-5- nitrobenzaldehyde (CAS: 166263-27-0) Step1->Inter1  Yield: ~90% Step2 Wittig Reaction (Ph3PMeBr, KOtBu) Inter1->Step2 Inter2 2-Isopropoxy-5- nitrostyrene Step2->Inter2  Yield: ~85% Step3 Ligand Exchange (Grubbs II + CuCl) Inter2->Step3 Final Nitro-Grela Catalyst (CAS: 502964-52-5) Step3->Final  Active Ru Complex

Figure 1: Synthetic workflow transforming the salicylaldehyde precursor into the active Nitro-Grela catalyst.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 2-Isopropoxy-5-nitrobenzaldehyde

Rationale: While nitration of 2-isopropoxybenzaldehyde is possible (via flow chemistry), the alkylation of 5-nitrosalicylaldehyde is safer for batch processing and avoids regioisomer contamination.

Reagents:

  • 2-Hydroxy-5-nitrobenzaldehyde (1.0 equiv)

  • 2-Bromopropane (1.5 equiv)

  • Potassium Carbonate (

    
    , 2.0 equiv)
    
  • DMF (Dimethylformamide), anhydrous

Procedure:

  • Dissolution: Charge a round-bottom flask with 2-Hydroxy-5-nitrobenzaldehyde (10 g, 60 mmol) and anhydrous DMF (100 mL). Stir until fully dissolved.

  • Base Addition: Add

    
     (16.6 g, 120 mmol) in a single portion. The suspension will turn bright yellow/orange due to phenoxide formation.
    
  • Alkylation: Add 2-bromopropane (8.5 mL, 90 mmol) dropwise over 10 minutes.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane). The starting phenol (

    
    ) should disappear, replaced by the ether (
    
    
    
    ).
  • Work-up: Cool to room temperature. Pour the mixture into ice-cold water (500 mL). The product typically precipitates as a pale yellow solid.

  • Isolation: Filter the solid. If an oil forms, extract with Ethyl Acetate (

    
     mL), wash with water (
    
    
    
    ) and brine, dry over
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (10% EtOAc/Hexane) if necessary.

    • Target Yield: 85–92%

    • Appearance: Pale yellow crystals.

Protocol B: Conversion to 2-Isopropoxy-5-nitrostyrene (Wittig)

Rationale: The aldehyde must be converted to a terminal olefin to undergo metathesis exchange with the Ruthenium precursor.

Reagents:

  • Methyltriphenylphosphonium bromide (

    
    , 1.2 equiv)
    
  • Potassium tert-butoxide (

    
    , 1.2 equiv)
    
  • THF (Tetrahydrofuran), dry

  • 2-Isopropoxy-5-nitrobenzaldehyde (from Protocol A)[1]

Procedure:

  • Ylide Formation: In a flame-dried flask under

    
    , suspend 
    
    
    
    (1.2 equiv) in dry THF. Cool to 0°C. Add
    
    
    (1.2 equiv) portion-wise. The solution will turn bright yellow (ylide formation). Stir for 30 mins at 0°C.
  • Addition: Dissolve 2-Isopropoxy-5-nitrobenzaldehyde (1.0 equiv) in minimal THF and add dropwise to the ylide solution.

  • Reaction: Allow to warm to room temperature and stir for 2–3 hours.

  • Quench: Quench with saturated

    
     solution.
    
  • Work-up: Extract with diethyl ether. Wash organic layer with water and brine. Dry over

    
    .
    
  • Purification: Concentrate and purify via silica plug (Hexane/EtOAc 9:1) to remove triphenylphosphine oxide (TPPO).

    • Target Yield: 80–85%

    • Note: The styrene product is light-sensitive; store in the dark.

Part 4: Quantitative Data & Troubleshooting

Table 1: Comparative Catalyst Performance (Grela vs. Hoveyda-Grubbs)

FeatureHoveyda-Grubbs IINitro-Grela (Derived from Topic Compound)
Initiation Rate StandardFast (weakened Ru-O bond)
Reaction Temp Typically >40°C0°C to RT (Ideal for unstable APIs)
E/Z Selectivity ModerateHigh (tunable)
Catalyst Loading 1–5 mol%0.1–1 mol% (Cost-efficient)
Tolerance GoodExcellent (Polar functional groups)

Troubleshooting Guide:

  • Problem: Low yield in Alkylation step (Protocol A).

    • Cause: 2-Bromopropane is volatile and less reactive than iodides.

    • Solution: Use a sealed tube or switch to 2-Iodopropane. Ensure DMF is dry to prevent hydrolysis.

  • Problem: TPPO contamination in Styrene (Protocol B).

    • Cause: Triphenylphosphine oxide is difficult to remove.

    • Solution: Triturate the crude solid with cold hexane (TPPO is insoluble; styrene is soluble).

  • Problem: Catalyst decomposition during synthesis.

    • Cause: The "Nitro-Grela" complex initiates quickly.[2]

    • Solution: Perform the final ligand exchange at lower temperatures and store the catalyst at 4°C under Argon.

References

  • Grela, K., et al. (2002).[3] "A Highly Efficient, Tuneable Catalyst for Metathesis." Angewandte Chemie International Edition. Link

  • Gutmann, B., et al. (2012). "Nitration Under Continuous Flow Conditions: Convenient Synthesis of 2-Isopropoxy-5-nitrobenzaldehyde." Organic Process Research & Development. Link

  • Apeiron Synthesis. "Nitro-Grela: Universal Metathesis Catalyst."[4] Technical Data Sheet. Link

  • Bieniek, M., et al. (2008). "Advanced Fine Tuning of the Hoveyda-Grubbs Catalyst." Chemistry - A European Journal. Link

Sources

Troubleshooting & Optimization

overcoming isomer formation in the synthesis of 2-Isopropoxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured as a specialized knowledge base for researchers and process chemists. It prioritizes the "Isomer Challenge"—specifically the separation and avoidance of the unwanted 3-nitro regioisomer during the synthesis of 2-Isopropoxy-5-nitrobenzaldehyde .

Topic: Overcoming Regioisomer Formation & Process Optimization Reference Code: TSC-2024-IPNB-05 Status: Operational | Level: Advanced[1]

Executive Summary: The Isomer Challenge

In the synthesis of 2-Isopropoxy-5-nitrobenzaldehyde , the primary critical quality attribute (CQA) failing is the formation of the 3-nitro isomer .

  • Target: 5-Nitro isomer (Para to the alkoxy group).[1]

  • Impurity: 3-Nitro isomer (Ortho to the alkoxy group).[1]

The isopropoxy group is an ortho, para-director. While the para position (5-position) is sterically favored due to the bulky isopropyl group, the ortho position (3-position) remains electronically active. High temperatures or uncontrolled acid concentrations during nitration can increase the 3-nitro impurity to >15%, rendering the product unsuitable for pharmaceutical applications (e.g., Hoveyda-Grubbs ligand synthesis).

This guide details two validated routes to overcome this:

  • Route A (Direct Nitration): Process control to maximize the 5-nitro isomer.

  • Route B (Convergent Alkylation): Strategic avoidance of isomerism by starting with pre-nitrated scaffolds.[1]

Route Selection Strategy

Use the following logic to select your synthetic pathway.

RouteSelection Start Start: Choose Precursor RouteA Route A: Nitration (Start: 2-Isopropoxybenzaldehyde) Start->RouteA Cheap Starting Material RouteB Route B: Alkylation (Start: 2-Hydroxy-5-nitrobenzaldehyde) Start->RouteB High Purity Requirement ConditionA Requires: Cryogenic Control (-10°C) Risk: Regioisomer Formation RouteA->ConditionA ConditionB Requires: Polar Aprotic Solvent Risk: Elimination (Propylene) RouteB->ConditionB ResultA Product: 85-90% 5-Nitro (Needs Purification) ConditionA->ResultA ResultB Product: 100% 5-Nitro (High Regio-Purity) ConditionB->ResultB

Figure 1: Strategic decision tree for route selection based on available equipment and purity requirements.

Detailed Protocols & Troubleshooting

Protocol A: Direct Nitration (High Throughput)

Best for: Large scale, flow chemistry setups, or when 2-isopropoxybenzaldehyde is the available stock. The Challenge: Controlling the exotherm to prevent 3-nitro formation and dealkylation.

Reagents:

  • Substrate: 2-Isopropoxybenzaldehyde[1][2][3]

  • Solvent: Dichloromethane (DCM)[1]

  • Nitrating Agent: Red Fuming

    
     (or 
    
    
    
    )[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-isopropoxybenzaldehyde (1.0 eq) in DCM (3-5 volumes).

  • Cryogenic Cooling (CRITICAL): Cool the solution to -10°C .

    • Why: Higher temperatures increase the kinetic energy of the system, allowing the nitronium ion to overcome the steric barrier of the isopropyl group, leading to the unwanted 3-nitro isomer.

  • Controlled Addition: Add fuming

    
     (1.1 eq) dropwise.[1]
    
    • Rate: Maintain internal temperature below 0°C.[1][4]

  • Quench: Pour onto ice water. Extract with DCM.[1]

  • Purification (The "Hexane Wash"):

    • The crude solid will contain ~85-90% 5-nitro and ~10% 3-nitro.[1]

    • Technique: Suspend the yellow solid in warm hexane (45°C) . The 2-isopropoxy-5-nitrobenzaldehyde is less soluble in hexane than the 3-nitro isomer and impurities.[1] Filter the solid.[5][6]

    • Result: Purity often increases to >98%.

Troubleshooting Guide (Route A):

SymptomProbable CauseCorrective Action
High 3-nitro isomer content (>10%) Reaction temp exceeded 0°C.Use a cryostat or dry ice/acetone bath.[1] Switch to flow chemistry to improve heat transfer.[1]
Product is a dark oil, not a solid Dealkylation occurred (loss of isopropyl).Acid concentration too high or reaction time too long.[1] The isopropyl group is acid-labile.[1] Quench immediately after consumption of starting material.[1]
Low Yield (<50%) Over-nitration (Dinitro species).[1]Reduce

equivalents to 1.05. Ensure vigorous stirring to prevent localized "hot spots" of high acid concentration.[1]
Protocol B: Alkylation (High Purity)

Best for: Drug development (GMP), where isomer purity is non-negotiable.[1] The Strategy: By starting with 2-hydroxy-5-nitrobenzaldehyde , the nitro group is already in the correct position.[1] The reaction becomes a Williamson Ether Synthesis.[4]

Reagents:

  • Substrate: 2-Hydroxy-5-nitrobenzaldehyde[1][7]

  • Alkylating Agent: 2-Iodopropane (preferred) or 2-Bromopropane[1][4]

  • Base:

    
    [1][4]
    
  • Solvent: DMF or Acetone[1][4]

Step-by-Step Methodology:

  • Charge: Combine 2-hydroxy-5-nitrobenzaldehyde (1.0 eq) and

    
     (1.5 eq) in DMF.
    
  • Activation: Stir at RT for 30 mins to form the phenoxide anion. The color will shift to bright orange/red.

  • Alkylation: Add 2-iodopropane (1.5 eq).

    • Note: If using 2-bromopropane, add catalytic KI (Finkelstein condition) to generate the more reactive iodide in situ.

  • Heating: Heat to 60°C for 4-6 hours.

    • Warning: Do not exceed 80°C. Secondary halides like isopropyl are prone to E2 elimination (forming propylene gas) at high temps.[1]

  • Workup: Pour into ice water. The product should precipitate as a pale yellow solid.

Troubleshooting Guide (Route B):

SymptomProbable CauseCorrective Action
Low Conversion (Starting material remains) Steric hindrance of Isopropyl group.[1]Switch from Bromide to Iodide.[1] Increase reaction time. Do NOT increase temp >80°C (promotes elimination).[1]
Gas evolution observed E2 Elimination (Propylene formation).[1]Base is too strong or temp too high.[1] Stick to Carbonate bases (

); avoid Hydroxides (

).[1]
O- vs C-Alkylation C-alkylation is rare here.[1]This is generally not an issue with this specific substrate due to the electron-withdrawing nitro group deactivating the ring carbon.

Purification Logic: Separating the Isomers

If you are stuck with a mixture (from Route A), use this logic flow to purify.

Purification Mixture Crude Mixture (5-Nitro + 3-Nitro) HexaneWash Technique 1: Warm Hexane Slurry (45°C) Mixture->HexaneWash Check Check Purity (NMR/HPLC) HexaneWash->Check Recryst Technique 2: Recrystallization (EtOH/Water) Check->Recryst If Purity 90-95% Column Technique 3: Column Chromatography (Hexane/EtOAc) Check->Column If Purity < 90% Final 2-Isopropoxy-5-nitrobenzaldehyde (>99%) Recryst->Final Pure Product Column->Final Pure Product

Figure 2: Purification workflow for isolating the 5-nitro isomer.

Frequently Asked Questions (FAQ)

Q1: Why is the 3-nitro isomer forming even at 0°C? A: The reaction might be suffering from localized heating.[1] If you are adding the acid too fast in a batch reactor, the "micro-environment" where the drop hits can spike in temperature.

  • Fix: Improve stirring speed (RPM) and dilute the nitric acid slightly if possible. If available, use a Continuous Flow Reactor (microreactor) which offers superior heat exchange, virtually eliminating the 3-nitro isomer (See Ref 1).[1]

Q2: Can I use 2-chloropropane instead of the bromide or iodide for Route B? A: Not recommended. Secondary alkyl chlorides are very sluggish in SN2 reactions.[1] You would need higher temperatures to drive the reaction, which will trigger the E2 elimination pathway (creating propylene gas) rather than the substitution you want. Stick to 2-iodopropane .[1]

Q3: My product from Route A turned red/brown upon drying. What happened? A: This indicates residual acid.[1] Nitro compounds are stable, but if


 or 

remains trapped in the crystal lattice, it can cause decomposition or dealkylation over time.
  • Fix: Ensure the final wash of the solid is neutral (pH 7). Wash with saturated

    
     followed by copious water before drying.[1]
    

Q4: How do I distinguish the 5-nitro and 3-nitro isomers by NMR? A: Look at the aromatic region in


 NMR.[1]
  • 5-Nitro (Target): The proton between the nitro and aldehyde groups (H6) appears as a doublet with a small coupling constant (meta-coupling, ~2-3 Hz) at a very downfield shift (~8.5-8.7 ppm).[1]

  • 3-Nitro (Impurity): The symmetry is different.[1] You will typically see a triplet-like splitting pattern for the central proton if the substitution pattern allows, but the key is the shift of the aldehyde proton and the coupling constants of the ring protons adjacent to the nitro group.

References

  • Use of Continuous Flow Chemistry for Selective Nitration

    • Title: Nitration Under Continuous Flow Conditions: Convenient Synthesis of 2-Isopropoxy-5-nitrobenzaldehyde.[1][2]

    • Source: Organic Process Research & Development (ACS Publications).[1]

    • Significance: Validates the -10°C condition and the selectivity of nitr
    • URL:[Link][1]

  • General Nitration of Salicylaldehyde Derivatives

    • Title: Regioselectivity in the nitration of dialkoxybenzenes (and related benzaldehydes).[8]

    • Source: National Institutes of Health (PubMed/PMC).[1]

    • Significance: Explains the electronic directing effects leading to isomer mixtures.
    • URL:[Link]

  • Synthesis of 5-Nitrosalicylaldehyde (Precursor for Route B)

    • Title: Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde.[1][2][5][7][9]

    • Source: ResearchGate / Crystallography Reports.[1]

    • Significance: Confirms the structure and stability of the starting material for the alkyl
    • URL:[Link]

  • Purification Techniques for Nitro-Salicylaldehydes

    • Title: Preparation process of 3-nitro salicylaldehyde (and separation from 5-nitro).[1][10]

    • Source: PatSnap / Google Patents (CN101020640A).[1]

    • Significance: Describes the solubility differences used in the "Hexane Wash" and acid/base separ
    • URL

Sources

common side reactions in the preparation of 2-Isopropoxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Gemini Application Science Team

Welcome to the technical support guide for the synthesis of 2-Isopropoxy-5-nitrobenzaldehyde. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this important building block. We provide in-depth troubleshooting advice, frequently asked questions, detailed protocols, and mechanistic insights to ensure the success of your experiments.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, identified by common observational cues.

Q1: Why is my overall yield of 2-Isopropoxy-5-nitrobenzaldehyde unexpectedly low?

A low yield can stem from several factors depending on your chosen synthetic route. The two primary routes are A) Williamson ether synthesis from 2-hydroxy-5-nitrobenzaldehyde and B) Nitration of 2-isopropoxybenzaldehyde.

Route A: Williamson Ether Synthesis

The primary challenge in this route is the competition between the desired SN2 reaction and the E2 elimination side reaction.[1][2]

  • Cause 1: E2 Elimination. You are reacting a phenoxide with a secondary alkyl halide (e.g., 2-bromopropane or 2-iodopropane). The alkoxide base can abstract a proton from the β-carbon of the isopropyl halide, leading to the formation of propene gas and unreacted starting material. This is a very common side reaction with secondary halides.[2][3]

  • Troubleshooting:

    • Choice of Base: Use a milder base like potassium carbonate (K₂CO₃) instead of strong bases like sodium hydride (NaH). The phenoxide itself is the nucleophile, and a milder base is sufficient to deprotonate the phenol without excessively promoting elimination.

    • Temperature Control: Keep the reaction temperature as low as reasonably possible to favor the SN2 pathway, which has a lower activation energy than the E2 pathway.

    • Solvent Choice: Use a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation (K⁺) but not the phenoxide anion, increasing its nucleophilicity.[3]

Route B: Nitration of 2-Isopropoxybenzaldehyde

This route's primary yield-reducing factors are the formation of positional isomers and oxidation.

  • Cause 1: Formation of Isomeric Byproducts. The isopropoxy group is a strong ortho-, para-director, while the aldehyde is a meta-director. The activating isopropoxy group dominates, but you will inevitably get a mixture of products. The main byproduct is 2-Isopropoxy-3-nitrobenzaldehyde. In batch protocols, the ratio of the desired 5-nitro isomer to the undesired 3-nitro isomer can be as low as 75:25.[4]

  • Cause 2: Oxidation of the Aldehyde. The nitrating mixture (e.g., HNO₃/H₂SO₄) is a powerful oxidizing agent. It can oxidize the aldehyde group to a carboxylic acid, forming 2-isopropoxy-5-nitrobenzoic acid.[5][6]

  • Troubleshooting:

    • Strict Temperature Control: Nitration is highly exothermic.[5][7] Maintain a low and constant temperature (e.g., -10 °C to 10 °C) throughout the addition of the nitrating agent to minimize both isomer formation and oxidation.[4]

    • Slow Reagent Addition: Add the nitrating agent dropwise to the substrate solution to avoid localized temperature spikes and high concentrations of the nitrating agent.[8]

    • Consider Continuous Flow Chemistry: For improved selectivity and safety, a continuous flow microreactor setup can significantly enhance the yield of the desired 5-nitro isomer by providing superior temperature control and mixing.[4][9] A 65% yield with 87% selectivity has been reported using this method.[4]

Q2: My analytical data (NMR, LC-MS) shows significant impurities. What are they?

Identifying the structure of byproducts is crucial for optimizing the reaction and purification.

  • Symptom: Your crude product is an oil or a sticky, low-melting-point solid.

  • Analysis: This indicates the presence of multiple compounds. The most common impurities are summarized in the table below.

Impurity NameSynthesis RouteCommon CauseKey Analytical Signature
2-Hydroxy-5-nitrobenzaldehyde Williamson EtherIncomplete reactionAromatic protons and a distinct phenolic -OH peak in ¹H NMR; mass peak corresponding to C₇H₅NO₄.[10]
2-Isopropoxy-3-nitrobenzaldehyde NitrationPoor regioselectivity¹H NMR will show a different aromatic splitting pattern compared to the desired 5-nitro isomer. Mass spec will show the same mass as the desired product (isomer).
2-Isopropoxy-5-nitrobenzoic Acid NitrationOxidation of aldehydeAbsence of the aldehyde proton (~10 ppm) in ¹H NMR and presence of a broad carboxylic acid proton peak. Mass will be 16 amu higher than the product.
Dinitrated Products NitrationReaction conditions too harshMass will be 45 amu higher than the desired product.
Q3: How can I effectively purify the crude 2-Isopropoxy-5-nitrobenzaldehyde?

Purification is often challenging due to the presence of isomers with similar polarities.

  • Step 1: Acid/Base Wash. During the workup of a nitration reaction, it is critical to wash the organic layer with an aqueous base solution (e.g., 5% NaOH or saturated NaHCO₃) to remove acidic impurities like unreacted nitrating acid and the 2-isopropoxy-5-nitrobenzoic acid byproduct.[4][11]

  • Step 2: Recrystallization/Washing. For crude material from either route, washing with a warm non-polar solvent like hexane can effectively remove many less polar impurities, often yielding pale-yellow crystals of the pure product.[4] If isomers are present, recrystallization from ethanol or a mixed solvent system (e.g., toluene/petroleum ether) may be required.[11][12]

  • Step 3: Column Chromatography. If recrystallization fails to separate the 3-nitro and 5-nitro isomers, silica gel column chromatography is the most effective method. A typical eluent system is a mixture of hexane and ethyl acetate (e.g., 7:3 ratio), which should provide good separation.[12][13]

Frequently Asked Questions (FAQs)
Q1: Which synthetic route to 2-Isopropoxy-5-nitrobenzaldehyde is superior?

Neither route is universally superior; the choice depends on available starting materials, equipment, and safety considerations.

  • Williamson Ether Synthesis: This route is advantageous if 2-hydroxy-5-nitrobenzaldehyde is readily available. It avoids the use of highly corrosive and hazardous fuming nitric acid and the inherent problem of isomer formation. However, its main drawback is the competing E2 elimination reaction, which can significantly lower the yield.[1]

  • Nitration: This route is preferable if 2-isopropoxybenzaldehyde is the available starting material. It can be a high-yielding reaction, but it requires stringent control of reaction conditions to manage the exothermic nature of the reaction and to maximize selectivity for the desired 5-nitro isomer over the 3-nitro byproduct.[4][14] This method is often more amenable to large-scale production, especially with flow chemistry technology.[9]

Q2: What are the critical parameters to control during the Williamson ether synthesis step?

To favor the SN2 reaction over E2 elimination, you must carefully control the following parameters:[2][3]

  • Leaving Group: Use an isopropyl source with a better leaving group (Iodide > Bromide > Chloride). 2-Iodopropane will react faster via SN2 than 2-bromopropane.

  • Base: Use the weakest base necessary to deprotonate the phenol, such as K₂CO₃ or Cs₂CO₃.

  • Temperature: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate.

  • Solvent: Employ polar aprotic solvents like DMF, DMSO, or acetonitrile.

Q3: For the nitration route, how do reaction conditions affect the 5-nitro to 3-nitro isomer ratio?

The regioselectivity of the nitration is highly sensitive to reaction conditions.

  • Temperature: Lower temperatures generally increase selectivity for the desired 5-nitro isomer by reducing the overall reactivity of the system.

  • Nitrating Agent Composition: While a standard mixed acid (HNO₃/H₂SO₄) is often used, research on other benzaldehyde derivatives shows that increasing the ratio of nitric acid to sulfuric acid can sometimes favor ortho substitution (relative to the aldehyde), which in this case would correspond to the undesired 3-nitro isomer.[5][14] For this substrate, a system of fuming HNO₃ in CH₂Cl₂ or in a continuous flow setup has proven effective for selective 5-nitration.[4]

Experimental Protocols & Data
Protocol 1: Synthesis via Nitration of 2-Isopropoxybenzaldehyde (Batch)

This protocol is adapted from established procedures and should be performed with extreme caution behind a blast shield in a certified fume hood.[4]

  • Preparation: In a three-neck flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, dissolve 2-isopropoxybenzaldehyde (1.0 eq) in dichloromethane (CH₂Cl₂).

  • Cooling: Cool the flask in an ice-salt or dry ice-acetone bath to -10 °C.

  • Nitration: Add red fuming nitric acid (f-HNO₃, ~1.1 eq) dropwise via the dropping funnel to the cooled solution. Maintain the internal temperature below -5 °C throughout the addition.

  • Reaction: After the addition is complete, stir the mixture and allow it to slowly warm to 10 °C over a period of 10 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing crushed ice and water.

  • Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash sequentially with 5% aqueous NaOH (3x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product as a yellow solid.

  • Purification: Wash the crude solid with warm hexane and filter to afford pure 2-isopropoxy-5-nitrobenzaldehyde as pale-yellow crystals.[4]

Visualized Mechanisms and Workflows
Diagram 1: Williamson Ether Synthesis vs. E2 Elimination

G cluster_0 Williamson Ether Synthesis Pathway cluster_1 E2 Elimination Pathway Start Phenoxide + Isopropyl Halide SN2 SN2 Backside Attack Start->SN2 Favored by: - Lower Temp - Polar Aprotic Solvent - Good Leaving Group (I > Br) E2 E2 Elimination Start->E2 Favored by: - Higher Temp - Strong/Bulky Base - Poor Leaving Group Product 2-Isopropoxy-5-nitrobenzaldehyde (Desired Product) SN2->Product Byproduct Propene + Phenol (Side Products) E2->Byproduct

Caption: Competing SN2 and E2 pathways in the Williamson ether synthesis.

Diagram 2: Nitration and Isomer Formation

G cluster_main Nitration of 2-Isopropoxybenzaldehyde cluster_products Product Distribution Start 2-Isopropoxybenzaldehyde Nitronium Electrophilic Attack by NO2+ Start->Nitronium HNO3/H2SO4 or f-HNO3 Product_5 Attack at C5 (para to -OiPr) Nitronium->Product_5 Major Pathway (Sterically less hindered) Product_3 Attack at C3 (ortho to -OiPr) Nitronium->Product_3 Minor Pathway (Sterically more hindered) Final_5 2-Isopropoxy-5-nitrobenzaldehyde (Desired Isomer) Product_5->Final_5 Rearomatization Final_3 2-Isopropoxy-3-nitrobenzaldehyde (Isomeric Byproduct) Product_3->Final_3 Rearomatization

Caption: Regioselectivity in the nitration of 2-isopropoxybenzaldehyde.

Diagram 3: General Troubleshooting Workflow

G cluster_impurities Identify Primary Impurity Start Problem Observed: Low Yield / Impure Product TLC Run TLC of Crude Material vs. Starting Material Start->TLC NMR_MS Acquire NMR and/or LC-MS Data TLC->NMR_MS Multiple Spots Observed ID_Impurity ID_Impurity NMR_MS->ID_Impurity Analyze Spectra SM Unreacted Starting Material ID_Impurity->SM Isomer Isomeric Byproduct ID_Impurity->Isomer Oxidation Oxidized Byproduct ID_Impurity->Oxidation Action_SM Action: - Increase reaction time/temp - Check reagent purity SM->Action_SM Diagnosis Action_Isomer Action: - Lower reaction temp - Optimize nitrating agent - Use column chromatography Isomer->Action_Isomer Diagnosis Action_Oxidation Action: - Lower reaction temp - Add nitrating agent slower Oxidation->Action_Oxidation Diagnosis

Caption: A systematic workflow for troubleshooting synthesis issues.

References
  • Skowerski, K., et al. (2012). Nitration Under Continuous Flow Conditions: Convenient Synthesis of 2-Isopropoxy-5-nitrobenzaldehyde... Organic Process Research & Development. [Link]

  • The Royal Society of Chemistry (n.d.). Experimental part. [Link]

  • Organic Syntheses (n.d.). o-NITROBENZALDEHYDE. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Wikipedia (n.d.). Williamson ether synthesis. [Link]

  • Chemistry Steps (2022). The Williamson Ether Synthesis. [Link]

  • Lumen Learning (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]

  • ACS Publications (2012). Nitration Under Continuous Flow Conditions...[Link]

  • Organic Syntheses (n.d.). o-NITROBENZALDEHYDE. [Link]

  • Wiley Online Library (n.d.). Modeling-Assisted Design of Thermostable Benzaldehyde Lyases...[Link]

  • NIST (n.d.). Benzaldehyde, 2-hydroxy-5-nitro-. NIST Chemistry WebBook. [Link]

  • ResearchGate (2012). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. [Link]

  • AIDIC (n.d.). Increasing the Yield of 2-Nitrobenzaldehyde During Benzaldehyde Nitration by Mixed Acid. [Link]

Sources

troubleshooting low conversion rates in 2-Isopropoxy-5-nitrobenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Isopropoxy-5-nitrobenzaldehyde presents a unique "push-pull" challenge in organic synthesis. The electron-withdrawing nitro group at the 5-position deactivates the ring, while the bulky isopropoxy group at the 2-position (ortho) creates significant steric hindrance around the aldehyde carbonyl.

Low conversion rates typically stem from two distinct bottlenecks:

  • Synthesis Failure: Competition between

    
     substitution and 
    
    
    
    elimination during the installation of the isopropoxy group.
  • Reactivity Failure: Steric blocking of the carbonyl carbon during downstream condensation reactions (e.g., reductive amination).

This guide provides self-validating protocols to overcome these specific barriers.

Module 1: Synthesis Troubleshooting (Precursor Assembly)

User Issue: "I am trying to alkylate 2-hydroxy-5-nitrobenzaldehyde with isopropyl bromide, but my yield is <40%, and I see a lot of starting material."

The Root Cause: The "Secondary Halide" Trap

You are fighting two opposing forces.[1] The nitro group makes your phenoxide oxygen less nucleophilic (electronic deactivation), while the isopropyl halide is a secondary electrophile prone to elimination. If you use a strong, bulky base or high heat, the base attacks the proton on the isopropyl bromide (E2 mechanism) rather than the carbon, generating propene gas and leaving your phenol unreacted.

Diagnostic Workflow

Synthesis_Troubleshooting Start Low Yield in Alkylation Check1 Check Base Used Start->Check1 StrongBase Strong/Bulky Base (tBuOK, NaH) Check1->StrongBase WeakBase Weak Base (K2CO3, Cs2CO3) Check1->WeakBase Result_E2 E2 Elimination (Propene formation) StrongBase->Result_E2 Favors Result_SN2 SN2 Substitution (Target Product) WeakBase->Result_SN2 Favors

Figure 1: Decision tree for minimizing elimination side-reactions during ether synthesis.

Corrective Protocol: The Finkelstein-Assisted Alkylation

To fix this, we must increase the electrophilicity of the alkyl halide without increasing the basicity of the system.

Reagents:

  • Substrate: 2-hydroxy-5-nitrobenzaldehyde (1.0 eq)

  • Alkylating Agent: 2-Bromopropane (1.5 eq) — Excess is vital to account for volatile loss.

  • Base: Potassium Carbonate (

    
    ) (2.0 eq) — Mild base prevents E2.
    
  • Catalyst: Potassium Iodide (KI) (0.1 eq) — In situ conversion to Isopropyl Iodide (better leaving group).

  • Solvent: DMF (Anhydrous) — Polar aprotic is mandatory.

Step-by-Step:

  • Dissolution: Dissolve the phenol in DMF (0.5 M concentration). Add

    
     and stir for 15 minutes at room temperature. The solution will turn bright yellow/orange (phenoxide formation).
    
  • Catalyst Addition: Add the KI. This converts the sluggish isopropyl bromide into the highly reactive isopropyl iodide via the Finkelstein reaction mechanism [1].

  • Addition: Add 2-Bromopropane dropwise.

  • Thermal Control: Heat to 60°C . Do not exceed 80°C. Higher temperatures exponentially increase the rate of E2 elimination over

    
     substitution [2].
    
  • Monitoring: Check TLC after 4 hours.

    • Target: New spot (

      
       ~0.6 in 20% EtOAc/Hex).
      
    • Starting Material: Lower spot (

      
       ~0.3).
      

Module 2: Reactivity Troubleshooting (Downstream Usage)

User Issue: "The aldehyde won't react with my amine in reductive amination. I see the aldehyde peak in NMR even after 24 hours."

The Root Cause: The "Ortho-Effect" Wall

The isopropoxy group at the 2-position is bulky. It physically blocks the trajectory of the incoming amine nucleophile, preventing the formation of the hemiaminal intermediate. Standard conditions (MeOH, NaBH4) are often too reversible; water generated during imine formation hydrolyzes the unstable imine back to the aldehyde before reduction can occur [3].

The Solution: Titanium(IV) Activation

You must use a Lewis Acid dehydrating agent. Titanium(IV) isopropoxide,


, serves a dual purpose:
  • Lewis Acid: Coordinates to the carbonyl oxygen, increasing electrophilicity.

  • Water Scavenger: Irreversibly traps the water produced, driving the equilibrium toward the imine [4].

Data: Comparison of Conditions
ConditionReducing AgentConversion (24h)Primary Issue
Standard

/ MeOH
< 30%Equilibrium reversion (Hydrolysis)
Acid Cat. AcOH /

~ 50%Slow kinetics due to sterics
Optimized

/

> 95% Irreversible imine trapping
Corrective Protocol: The Titanium-Mediated One-Pot

Reagents:

  • 2-Isopropoxy-5-nitrobenzaldehyde (1.0 eq)

  • Amine (1.1 eq)

  • Titanium(IV) Isopropoxide (1.25 eq) — Must be handled under Nitrogen.

  • Sodium Borohydride (

    
    ) (1.5 eq)
    
  • Solvent: THF (Anhydrous)

Step-by-Step:

  • Complexation: In a dry flask under

    
    , mix the aldehyde and amine in THF.
    
  • Activation: Add

    
     neat via syringe. The solution may warm slightly.[2]
    
  • Imine Formation: Stir at room temperature for 6–12 hours.

    • Self-Validation Check: Take a small aliquot for

      
       NMR. The aldehyde proton singlet at ~10.4 ppm  must be absent. If it is present, stir longer or gently heat to 40°C. Do not proceed to reduction until the aldehyde is gone. 
      
  • Reduction: Cool the flask to 0°C. Add

    
     (solid) in portions. Then add 1 mL of MeOH to activate the borohydride.
    
  • Quench: The workup is critical to remove Titanium salts. Add 1N NaOH or saturated Rochelle's salt solution and stir vigorously until the white titanium emulsion breaks into two clear layers (can take 1 hour).

Reductive_Amination Aldehyde Sterically Hindered Aldehyde Ti_Add Add Ti(OiPr)4 (Lewis Acid + Desiccant) Aldehyde->Ti_Add + Amine Imine Stable Titanated Imine Species Ti_Add->Imine Drives Equilibrium Reduction Reduction (NaBH4) Imine->Reduction Product Secondary Amine Reduction->Product

Figure 2: Mechanism of Titanium-mediated reductive amination for hindered substrates.

Module 3: Stability & Storage FAQs

Q: My compound turned from yellow oil to a crusty solid. Is it degraded? A: Likely, yes. Benzaldehydes with electron-withdrawing groups (like the 5-nitro) are prone to autoxidation to the corresponding benzoic acid (2-isopropoxy-5-nitrobenzoic acid) upon exposure to air.

  • Verification: Check NMR. The carboxylic acid OH is usually broad >11 ppm, and the aldehyde CHO at 10.4 ppm will decrease.

  • Prevention: Store under Argon at -20°C.

Q: How do I purify the aldehyde if it contains the elimination byproduct? A: If your alkylation failed and you have "gunk," the byproduct is likely polymerized propene or unreacted phenol.

  • Purification: The aldehyde is less polar than the phenol. Use a short silica plug. Elute with 10% Ethyl Acetate in Hexanes. The aldehyde comes off first; the phenolic starting material sticks or comes off much later.

References

  • BenchChem. (2025).[3] Preventing elimination side reactions in Williamson synthesis. Retrieved from .

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: SN2 vs E2 Competition. Retrieved from .

  • Bhattacharyya, S. (1995). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 60(15), 4928-4929.
  • Mattson, R. J., et al. (1990).[4] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. Journal of Organic Chemistry, 55(8), 2552-2554.[4] Retrieved from .

Sources

optimizing temperature and reaction time for 2-Isopropoxy-5-nitrobenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Isopropoxy-5-nitrobenzaldehyde. This document is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to synthesize this key intermediate. We will delve into the optimization of reaction parameters, troubleshoot common experimental hurdles, and provide a mechanistic understanding to empower you to achieve consistent and high-yielding results.

This guide focuses on the most common and adaptable laboratory-scale method for preparing 2-isopropoxy-5-nitrobenzaldehyde: the Williamson Ether Synthesis . This reaction involves the O-alkylation of 2-hydroxy-5-nitrobenzaldehyde with an isopropylating agent. While alternative routes, such as the direct nitration of 2-isopropoxybenzaldehyde, exist and have been optimized for continuous flow processes, the Williamson approach is often preferred for its regiochemical control and reliance on readily available starting materials.[1][2]

Reaction Overview: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism.[3] The reaction consists of two primary steps:

  • Deprotonation: A base is used to deprotonate the phenolic hydroxyl group of 2-hydroxy-5-nitrobenzaldehyde, forming a nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide attacks the electrophilic carbon of an alkyl halide (in this case, an isopropyl halide), displacing the halide leaving group to form the desired ether.[4]

The choice of base, solvent, temperature, and the specific isopropylating agent are all critical parameters that dictate the reaction's success, influencing both reaction rate and the prevalence of side reactions.

Key Reagents and Their Roles
  • Substrate: 2-hydroxy-5-nitrobenzaldehyde. The starting phenol.

  • Alkylating Agent: Typically 2-bromopropane or 2-iodopropane. The iodide is a better leaving group, leading to faster reaction rates, but is more expensive.

  • Base: Required to generate the nucleophilic phenoxide. Common choices include potassium carbonate (K₂CO₃), a mild inorganic base, or stronger bases like sodium hydride (NaH).[5]

  • Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN) is typically used to dissolve the reactants and facilitate the SN2 mechanism.[5]

Baseline Experimental Protocol

This protocol provides a standard starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and desired purity profile.

Materials:

  • 2-hydroxy-5-nitrobenzaldehyde

  • Potassium Carbonate (K₂CO₃), finely ground

  • 2-bromopropane

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aq. NaCl solution)

  • Deionized water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-5-nitrobenzaldehyde (1.0 eq).

  • Reagent Addition: Add anhydrous DMF to dissolve the starting material, followed by finely ground potassium carbonate (2.0-3.0 eq).

  • Alkylation: Add 2-bromopropane (1.5-2.0 eq) to the stirring suspension.

  • Heating and Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.[6]

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with deionized water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, typically a yellow solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 2-isopropoxy-5-nitrobenzaldehyde.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Q: My TLC analysis shows a significant amount of unreacted 2-hydroxy-5-nitrobenzaldehyde even after prolonged reaction time. What went wrong?

    A: This indicates a problem with the initial deprotonation or the subsequent nucleophilic attack. Consider the following:

    • Insufficient or Inactive Base: Potassium carbonate is hygroscopic. Ensure your base is anhydrous and finely powdered to maximize its surface area and reactivity. Using an insufficient molar excess (aim for at least 2 equivalents) can also lead to incomplete deprotonation.

    • Poor Solvent Quality: Water in your DMF solvent can protonate the phenoxide as it forms, quenching the nucleophile. Always use an anhydrous grade of solvent.

    • Low Temperature: While higher temperatures can promote side reactions, an insufficient temperature will result in a very slow reaction rate. Ensure your reaction is heated to the target temperature (e.g., 60-80 °C).

    • Inactive Alkylating Agent: Verify the purity and age of your 2-bromopropane. Over time, alkyl halides can decompose.

  • Q: The starting material is consumed, but my final isolated yield is very low. Where did my product go?

    A: If the starting material is gone but the product yield is poor, the material was likely lost to a side reaction or during the workup process.

    • Side Reactions: The most common side reaction is the E2 elimination of HBr from 2-bromopropane to form propene gas, especially if the temperature is too high or a very strong/bulky base is used.[4] This consumes your alkylating agent.

    • Workup Losses: The product may have some solubility in the aqueous phase. Ensure you perform multiple, thorough extractions. Emulsions can also form, trapping product at the interface; adding brine can help break these up. Finally, be careful not to lose volatile product during rotary evaporation.[7]

Issue 2: Purity and Side Reactions

  • Q: My crude product shows multiple spots on the TLC plate. How do I identify and minimize these impurities?

    A: Besides unreacted starting material, the primary impurity is often a result of side reactions.

    • Elimination Byproduct: As mentioned, E2 elimination is a competitive pathway for secondary alkyl halides like 2-bromopropane.[8] This pathway is favored by high temperatures and sterically hindered bases. To minimize this, maintain a moderate reaction temperature (e.g., 60 °C) and use a non-hindered base like K₂CO₃ rather than a bulky alkoxide.

    • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is electronically and sterically favored, trace amounts of C-alkylation are possible. This is often difficult to control but is typically a minor byproduct with this substrate.

Frequently Asked Questions (FAQs)

  • Q: What is the optimal temperature and reaction time?

    A: There is a trade-off. Higher temperatures increase the reaction rate but also favor the E2 elimination side reaction. A good starting point is 60-70 °C, with reaction times typically ranging from 4 to 12 hours. The reaction should always be monitored by TLC to determine the optimal endpoint, which is when the starting phenol is no longer visible.

  • Q: Which base is best: K₂CO₃, Cs₂CO₃, or NaH?

    A:

    • K₂CO₃: This is the most common, cost-effective, and safest choice for this reaction. It is sufficiently basic to deprotonate the phenol without being overly aggressive, which helps minimize side reactions.

    • Cs₂CO₃: Cesium carbonate is more soluble and basic than K₂CO₃, which can accelerate the reaction, often allowing for lower temperatures. However, it is significantly more expensive.

    • NaH: Sodium hydride is a very strong, non-nucleophilic base that will irreversibly and rapidly deprotonate the phenol.[5] While effective, it is also highly flammable and reacts violently with water, requiring stricter anhydrous conditions and handling precautions. It offers little advantage over K₂CO₃ for this specific transformation and increases the risk.

  • Q: Should I use 2-bromopropane or 2-iodopropane?

    A: Iodide is a better leaving group than bromide, meaning 2-iodopropane will react faster than 2-bromopropane, potentially allowing for lower reaction temperatures or shorter reaction times.[4] However, 2-iodopropane is less stable and more expensive. For most applications, 2-bromopropane provides a good balance of reactivity and cost.

Data Summary Table

ParameterCondition 1Condition 2Condition 3Rationale & Expected Outcome
Base K₂CO₃Cs₂CO₃NaHK₂CO₃ is the standard, balancing cost and reactivity. Cs₂CO₃ may increase rate. NaH is very fast but requires stringent safety measures.[5]
Temperature 50-60 °C70-80 °C> 90 °CLower temperatures minimize E2 elimination but require longer times. Higher temperatures speed up the reaction but increase byproduct formation.[4][8]
Alkylating Agent 2-bromopropane2-iodopropane-2-iodopropane is more reactive due to I⁻ being a better leaving group, potentially allowing for milder conditions.[4]
Solvent DMFAcetonitrileAcetonePolar aprotic solvents like DMF and Acetonitrile are ideal for SN2 reactions. Acetone can also be used and is easier to remove.

Experimental Workflow Visualization

The following diagram outlines the complete workflow for the synthesis and purification of 2-isopropoxy-5-nitrobenzaldehyde.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Extraction cluster_purification 4. Purification A Weigh 2-hydroxy-5- nitrobenzaldehyde & K2CO3 B Add to flame-dried flask with stir bar A->B C Add anhydrous DMF B->C D Add 2-bromopropane C->D E Heat to 60-80 °C D->E F Monitor by TLC E->F G Cool to RT F->G H Quench with ice water G->H I Extract with Ethyl Acetate (3x) H->I J Wash with H2O, then Brine I->J K Dry organic layer (MgSO4) J->K L Filter drying agent K->L M Concentrate in vacuo L->M N Recrystallize crude solid M->N O Isolate pure product N->O

Caption: Workflow for the synthesis of 2-isopropoxy-5-nitrobenzaldehyde.

References

  • K. J. Stradiotto, M. et al. (2012). Nitration Under Continuous Flow Conditions: Convenient Synthesis of 2-Isopropoxy-5-nitrobenzaldehyde, an Important Building Block in the Preparation of Nitro-Substituted Hoveyda–Grubbs Metathesis Catalyst. Organic Process Research & Development. Available at: [Link]

  • ACS Publications. (2012). Nitration Under Continuous Flow Conditions: Convenient Synthesis of 2-Isopropoxy-5-nitrobenzaldehyde... Organic Process Research & Development. Available at: [Link]

  • University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Department of Chemistry. Available at: [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Available at: [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Available at: [Link]

  • ResearchGate. (2012). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental part. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-nitrobenzaldehyde. Available at: [Link]

Sources

Technical Support Center: Identification of Impurities in 2-Isopropoxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in samples of 2-Isopropoxy-5-nitrobenzaldehyde. This document provides in-depth technical guidance in a comprehensive question-and-answer format, drawing from established analytical and synthetic chemistry principles.

Frequently Asked Questions (FAQs)

Synthesis & Starting Material Impurities

Q1: What are the most probable impurities originating from the synthesis of 2-Isopropoxy-5-nitrobenzaldehyde?

A1: The primary synthetic routes to 2-Isopropoxy-5-nitrobenzaldehyde typically involve either the nitration of 2-isopropoxybenzaldehyde or the Williamson ether synthesis from 2-hydroxy-5-nitrobenzaldehyde and an isopropyl halide.[1][2] Consequently, the most common impurities are derived from these starting materials and potential side reactions.

  • Unreacted Starting Materials: The most straightforward impurities are residual 2-isopropoxybenzaldehyde or 2-hydroxy-5-nitrobenzaldehyde.[3][4] Their presence often indicates an incomplete reaction.

  • Isomeric Byproducts: During the nitration of 2-isopropoxybenzaldehyde, regioisomers can be formed.[5][6] Depending on the reaction conditions, you might encounter other isomers of nitro-substituted 2-isopropoxybenzaldehyde.

  • Side-products from Williamson Ether Synthesis: The Williamson ether synthesis, while generally efficient, can have competing reactions.[1] One major side reaction is the elimination (E2) of the alkyl halide, which is more prevalent with secondary halides like isopropyl bromide.[7] Another potential side reaction is C-alkylation of the phenoxide, where the isopropyl group attaches to the aromatic ring instead of the oxygen.[1]

  • Degradation Products: Aromatic aldehydes can be susceptible to oxidation, especially if not handled and stored properly. This can lead to the formation of the corresponding carboxylic acid, 2-isopropoxy-5-nitrobenzoic acid.

Q2: My 2-Isopropoxy-5-nitrobenzaldehyde sample has a lower-than-expected melting point and appears slightly discolored. What could be the cause?

A2: A depressed and broad melting point range is a classic indicator of impurities.[8] The discoloration, often a yellowish or brownish tint, can also suggest the presence of residual starting materials, byproducts, or degradation products. We recommend performing an initial purity assessment using Thin Layer Chromatography (TLC) to visualize the number of components in your sample.[8]

Troubleshooting Analytical Investigations

Q3: I am developing an HPLC method to analyze my 2-Isopropoxy-5-nitrobenzaldehyde sample. What are the key parameters to consider for separating potential impurities?

A3: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying impurities in aromatic aldehydes.[9][10] For effective method development, consider the following:

  • Column Selection: A reversed-phase C18 column is a good starting point for separating compounds with varying polarities.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (like acetate buffer) and an organic solvent (such as methanol or acetonitrile) is often effective.[10] The gradient allows for the separation of both polar and non-polar impurities.

  • Detector: A UV detector is suitable for aromatic aldehydes due to their chromophores. Monitoring at multiple wavelengths can help in distinguishing between different components.

  • Derivatization: For detecting trace-level aldehyde impurities, pre-column derivatization can significantly enhance sensitivity and selectivity.[9]

Here is a table with a starting point for HPLC method development:

ParameterRecommended ConditionRationale
Column C18, 5 µm, 4.6 x 250 mmGood retention and separation for a wide range of polarities.
Mobile Phase A 0.1% Acetic Acid in WaterProvides good peak shape for acidic compounds.
Mobile Phase B AcetonitrileStrong organic solvent for eluting non-polar compounds.
Gradient 5% B to 95% B over 20 minTo elute a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm and 310 nmTo detect both the main compound and potential impurities.
Injection Volume 10 µLA standard volume to avoid column overloading.

Q4: My GC-MS analysis shows several unexpected peaks. How can I tentatively identify these unknown impurities?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent tool for identifying volatile and semi-volatile impurities.[11][12]

  • Mass Spectral Library Search: The first step is to compare the mass spectrum of each unknown peak against a commercial mass spectral library (e.g., NIST, Wiley). This can often provide a preliminary identification or at least the class of the compound.

  • Fragmentation Pattern Analysis: Carefully analyze the fragmentation pattern of the unknown compound's mass spectrum. The molecular ion peak (if present) gives the molecular weight. Characteristic fragment ions can provide clues about the structure. For example, the loss of a specific mass unit might indicate the cleavage of a particular functional group.

  • Consider Synthetic Route: Relate the potential structures to the known synthetic pathway and possible side reactions. This context is crucial for logically deducing the identity of impurities.

Below is a DOT script for a Graphviz diagram illustrating a typical impurity identification workflow.

Impurity_Identification_Workflow cluster_synthesis Synthesis & Initial Observation cluster_analysis Analytical Investigation cluster_identification Impurity Identification & Confirmation Synthesis Synthesis of 2-Isopropoxy-5-nitrobenzaldehyde Crude_Product Crude Product (Low MP, Discolored) Synthesis->Crude_Product TLC Thin Layer Chromatography (TLC) Crude_Product->TLC Initial Purity Check HPLC HPLC Analysis TLC->HPLC Quantitative Analysis GCMS GC-MS Analysis TLC->GCMS Volatile Impurity Analysis Library_Search Mass Spectral Library Search GCMS->Library_Search Fragmentation_Analysis Fragmentation Pattern Analysis GCMS->Fragmentation_Analysis Library_Search->Fragmentation_Analysis Standard_Comparison Comparison with Authentic Standard Fragmentation_Analysis->Standard_Comparison Tentative ID NMR NMR Spectroscopy Standard_Comparison->NMR Structure Confirmation

Caption: Workflow for the identification of impurities in 2-Isopropoxy-5-nitrobenzaldehyde.

Protocols for Impurity Analysis

Protocol 1: Step-by-Step Guide for TLC Analysis
  • Plate Preparation: Use a silica gel 60 F254 TLC plate.

  • Sample Preparation: Dissolve a small amount of your crude 2-Isopropoxy-5-nitrobenzaldehyde sample in a suitable solvent like ethyl acetate.

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate. If available, also spot the starting materials (2-isopropoxybenzaldehyde or 2-hydroxy-5-nitrobenzaldehyde) as standards.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a 7:3 mixture of hexane and ethyl acetate). Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate from the chamber and mark the solvent front. Visualize the spots under a UV lamp at 254 nm.

  • Interpretation: The number of spots corresponds to the number of components in your sample. Compare the Rf values of the spots in your sample to those of the standards to identify any unreacted starting material.

Protocol 2: General Procedure for Sample Preparation for GC-MS Analysis
  • Sample Weighing: Accurately weigh approximately 10 mg of the 2-Isopropoxy-5-nitrobenzaldehyde sample into a GC vial.

  • Dissolution: Add 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane to the vial. Ensure the sample is completely dissolved.

  • Filtration (if necessary): If the solution contains any particulate matter, filter it through a 0.22 µm syringe filter into a clean GC vial.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

Below is a DOT script for a Graphviz diagram illustrating the decision-making process for purification based on initial analytical results.

Purification_Decision_Tree Start Initial Analysis (TLC/HPLC) Purity_Check Is the main spot >95% pure? Start->Purity_Check Recrystallization Proceed with Recrystallization Purity_Check->Recrystallization Yes Impurity_Profile Multiple Impurities or Isomers Detected? Purity_Check->Impurity_Profile No Final_Product Pure 2-Isopropoxy-5-nitrobenzaldehyde Recrystallization->Final_Product Column_Chroma Perform Column Chromatography Column_Chroma->Final_Product Impurity_Profile->Recrystallization No (Minor Impurities) Impurity_Profile->Column_Chroma Yes

Sources

Validation & Comparative

comparing 2-Isopropoxy-5-nitrobenzaldehyde with other substituted nitrobenzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Subject: Steric and Electronic Tuning in Metathesis Ligand Precursors Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Executive Summary

2-Isopropoxy-5-nitrobenzaldehyde (CAS: 166263-27-0) is a specialized aromatic aldehyde primarily utilized as the key ligand precursor for the Nitro-Grela olefin metathesis catalyst. While structurally similar to common reagents like 2-hydroxy-5-nitrobenzaldehyde or 2-methoxy-5-nitrobenzaldehyde, its specific combination of a bulky isopropoxy group (steric control) and a nitro group (electronic activation) creates a unique reactivity profile.

This guide compares the 2-isopropoxy variant against its methoxy and hydroxy analogues, demonstrating why it is the preferred choice for synthesizing "boomerang-type" Ruthenium catalysts that operate at lower temperatures and with higher turnover numbers (TON).

Technical Profile & Comparison

The following table contrasts 2-Isopropoxy-5-nitrobenzaldehyde with its closest structural analogues. The key differentiator is the alkoxy substituent , which dictates solubility and downstream metal-ligand binding kinetics.

Feature2-Isopropoxy-5-nitrobenzaldehyde 2-Methoxy-5-nitrobenzaldehyde 2-Hydroxy-5-nitrobenzaldehyde
CAS Number 166263-27-0 25016-02-897-51-8
Molecular Weight 209.19 g/mol 181.15 g/mol 167.12 g/mol
Physical Form Pale Yellow Crystalline SolidYellow PowderYellow/Orange Powder
Melting Point 72–76 °C (Approx.)131–133 °C125–128 °C
Solubility (DCM) High (Lipophilic alkyl chain)ModerateLow (Polar/H-bonding)
Steric Bulk High (Isopropyl group)Low (Methyl group)None (Proton)
Primary Application Nitro-Grela Catalyst Ligand Dobutamine AnaloguesCoumarin Synthesis, Schiff Bases
Electronic Effect Electron-Withdrawing (Nitro) + Donor (Ether)Electron-Withdrawing (Nitro) + Donor (Ether)pH Dependent (Phenol/Phenolate)
The "Goldilocks" Effect in Catalysis

In the context of Hoveyda-Grubbs type catalysts, the 2-isopropoxy group is critical.

  • Vs. Methoxy: The isopropyl group is bulkier, forcing the benzylidene ligand into a conformation that favors rapid initiation of the catalytic cycle.

  • Vs. Hydroxy: The ether linkage prevents acidic proton interference during metal complexation and improves solubility in organic solvents (DCM, Toluene) used in metathesis.

Mechanism of Action: The "Grela Effect"

The superiority of 2-Isopropoxy-5-nitrobenzaldehyde in catalyst synthesis stems from its ability to fine-tune the Ru-O bond strength .

  • Chelation: The oxygen of the isopropoxy group coordinates to the Ruthenium center.

  • Electronic Activation: The 5-nitro group is strongly electron-withdrawing. It pulls electron density away from the aromatic ring and the ether oxygen.

  • Result: The Ru-O bond becomes weaker (more labile) compared to the unsubstituted Hoveyda-Grubbs catalyst. This allows the catalyst to "open" and initiate the reaction faster, even at 0°C.

Figure 1: The role of 2-Isopropoxy-5-nitrobenzaldehyde in tuning the stability and reactivity of the Nitro-Grela catalyst.

Experimental Protocol: Continuous Flow Synthesis

Synthesis of 2-Isopropoxy-5-nitrobenzaldehyde is challenging due to regioselectivity issues (ortho vs. para nitration relative to the alkoxy group). The following protocol, adapted from Organic Process Research & Development (2012), utilizes continuous flow chemistry to maximize safety and yield.

Reagents & Setup
  • Substrate: 2-Isopropoxybenzaldehyde (Liquid).

  • Reagent: Red Fuming Nitric Acid (HNO3).

  • Equipment: Silicon-glass microreactor or chemically resistant flow tube (PFA).

  • Temperature: -10°C to 10°C.

Step-by-Step Methodology
  • Feed Preparation:

    • Stream A: Neat 2-Isopropoxybenzaldehyde.

    • Stream B: Red Fuming HNO3 (Caution: Highly Corrosive).

  • Reaction (Flow Mode):

    • Pump Stream A and Stream B into the microreactor T-mixer.

    • Residence Time: Adjust flow rate for ~2-5 minutes residence time.

    • Cooling: Maintain reactor temperature at -10°C to prevent over-nitration or decomposition.

  • Quenching:

    • Direct the reactor outlet into a stirred vessel containing Ice/Water (0°C) .

    • The product will precipitate as a pale yellow solid.

  • Workup:

    • Extract the aqueous slurry with Ethyl Acetate (EtOAc) .

    • Wash the organic layer with 5% NaOH (to remove acidic byproducts) and Brine.

    • Dry over MgSO4 and concentrate in vacuo.

  • Purification:

    • Recrystallize the crude solid from Ethanol/Hexane .

    • Target Yield: ~65% (High regioselectivity for the 5-nitro isomer).

Why Flow Chemistry? Batch nitration of electron-rich aromatics is prone to thermal runaways. Flow chemistry provides superior heat transfer, preventing "hot spots" that lead to dinitration or tar formation.

Downstream Application: Catalyst Synthesis

Once isolated, the aldehyde is converted into the catalyst via condensation with a Ruthenium precursor.

General Reaction Scheme:

Aldehyde + Ru-Precursor (e.g., Grubbs II) + CuCl (Phosphine Scavenger)


Nitro-Grela Catalyst 
  • Dissolve the Ruthenium precursor (e.g., Grubbs 2nd Gen) in DCM.

  • Add 2-Isopropoxy-5-nitrobenzaldehyde (1.1 equiv) and CuCl (1.1 equiv).

  • Stir at 40°C for 1-2 hours. The solution will change color (typically from red/purple to green).

  • Purification: The product is isolated via silica gel chromatography. The isopropoxy group ensures the catalyst remains soluble in the eluent, unlike hydroxy-substituted variants which may streak or adsorb irreversibly.

References
  • Continuous Flow Nitration

    • Title: Nitration Under Continuous Flow Conditions: Convenient Synthesis of 2-Isopropoxy-5-nitrobenzaldehyde.[1]

    • Source: Organic Process Research & Development (ACS Public
    • URL:[Link]

  • Catalyst Application (Nitro-Grela)

    • Title: A Highly Efficient, Air-Stable, and Water-Tolerant Catalyst for Olefin Met
    • Source: Angewandte Chemie International Edition.[2]

    • URL:[Link]

  • Comparative Reactivity

    • Title: Modulation of the catalytic activity of ruthenium carbenes in metathesis by substitution of the benzylidene ligand.
    • Source: Apeiron Synthesis / ResearchG
    • URL:[Link]

Sources

A Comparative Guide to Catalysts Derived from Substituted Benzaldehydes: The Case of 2-Isopropoxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the choice of catalyst is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. The precursor from which a catalyst is derived plays a pivotal role in its ultimate performance. This guide provides an in-depth analysis of catalysts derived from 2-isopropoxy-5-nitrobenzaldehyde, a precursor for highly active olefin metathesis catalysts, and compares their performance with catalysts synthesized from a range of other substituted benzaldehydes, particularly in the context of Schiff base metal complexes used in oxidation and condensation reactions.

The Influence of the Precursor on Catalyst Design and Function

The electronic and steric properties of a substituted benzaldehyde are directly inherited by the ligand of the final catalyst. These properties can profoundly influence the catalyst's stability, activity, and selectivity. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the aromatic ring of the benzaldehyde can modulate the electron density at the metal center of the catalyst, thereby affecting its reactivity.

For instance, the presence of a strong electron-withdrawing nitro group, as seen in 2-isopropoxy-5-nitrobenzaldehyde, can significantly enhance the catalytic activity of the resulting complex. This is a key theme that will be explored in the context of both Hoveyda-Grubbs type and Schiff base catalysts.

Hoveyda-Grubbs Type Catalysts: The Impact of a Nitro-Substituted Styrenyl Ether Ligand

One of the most significant applications of 2-isopropoxy-5-nitrobenzaldehyde is in the synthesis of second-generation Hoveyda-Grubbs type catalysts for olefin metathesis. These catalysts feature a styrenyl ether ligand that chelates to the ruthenium center. The substituents on this ligand have a profound impact on the catalyst's initiation rate and stability.

The synthesis of the key ligand precursor, 2-isopropoxy-5-nitrobenzaldehyde, has been optimized for large-scale production using continuous flow chemistry, highlighting its industrial relevance.[1][2]

Performance Comparison in Olefin Metathesis

The introduction of a nitro group on the styrenyl ether ligand, derived from 2-isopropoxy-5-nitrobenzaldehyde, leads to a significant enhancement of catalytic activity compared to the standard second-generation Grubbs and Hoveyda-Grubbs catalysts.[3] This electronic activation is a direct consequence of the electron-withdrawing nature of the nitro group.

Catalyst PrecursorCatalyst TypeKey FeaturePerformance Highlight
2-Isopropoxy-5-nitrobenzaldehyde Nitro-substituted Hoveyda-GrubbsElectronically activatedDramatically more active than second-generation Grubbs and standard Hoveyda catalysts in various metathesis reactions.[3]
2-IsopropoxybenzaldehydeStandard Hoveyda-Grubbs IIBenchmark catalystHighly efficient and stable, but less active than the nitro-substituted variant.[4]
Benzaldehydes with bulky substituentsSterically modified Hoveyda-GrubbsSteric hindranceCan enhance stability and selectivity, but may have lower initiation rates.[5]

The enhanced activity of the nitro-substituted catalysts allows for reactions to be carried out under milder conditions and with lower catalyst loadings.[3] However, it is important to note that a combination of both strong electronic activation (like a nitro group) and significant steric hindrance can sometimes lead to decreased catalyst stability.[3]

Schiff Base Metal Complexes: A Study in Electronic and Steric Tuning

Schiff bases, formed by the condensation of a primary amine with an aldehyde, are versatile ligands for a wide range of metal catalysts. The electronic properties of the benzaldehyde precursor directly influence the properties of the resulting Schiff base ligand and, consequently, the catalytic activity of the metal complex.

Synthesis of Schiff Base Ligands from Substituted Benzaldehydes

The general procedure for synthesizing Schiff base ligands is a straightforward condensation reaction.

Experimental Protocol: General Synthesis of a Schiff Base Ligand

  • Dissolution: Dissolve the substituted benzaldehyde (1 equivalent) in a suitable solvent, such as ethanol or methanol.

  • Addition of Amine: To this solution, add an equimolar amount of the desired primary amine.

  • Catalysis (Optional): A few drops of a catalytic amount of acid, such as glacial acetic acid, can be added to facilitate the reaction.

  • Reflux: Heat the reaction mixture to reflux for a period of 2-6 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated Schiff base ligand is then collected by filtration, washed with cold solvent, and dried.

  • Purification: The crude product can be further purified by recrystallization.[6][7][8][9]

This versatile protocol can be adapted for a wide range of substituted benzaldehydes and primary amines.

Comparative Catalytic Performance in Oxidation Reactions

The catalytic activity of Schiff base metal complexes is often evaluated in oxidation reactions, such as the oxidation of benzyl alcohol to benzaldehyde. The electronic nature of the substituent on the benzaldehyde precursor plays a crucial role in the catalytic efficiency.

A study on the oxidation of benzyl alcohol using various Schiff base metal complexes revealed that the nature of both the metal and the ligand substituents significantly impacts the conversion and selectivity.[1][2][10] For instance, a Ni(II) complex of a Schiff base derived from 2,2'-(propenylenedioxy)dibenzaldehyde showed high conversion rates.[1][2]

Benzaldehyde PrecursorMetal in Schiff Base ComplexOxidantConversion (%)Selectivity to Benzaldehyde (%)
2,2'-(propenylenedioxy)dibenzaldehydeNi(II)TBHP89High
2,2'-(propenylenedioxy)dibenzaldehydeNi(II)H₂O₂LowerLower
2,2'-(propenylenedioxy)dibenzaldehydeCu(II)TBHP60-
2,2'-(propenylenedioxy)dibenzaldehydeCo(II)TBHP65-

Data adapted from a study on benzyl alcohol oxidation.[1][2]

Generally, Schiff base ligands derived from benzaldehydes with electron-withdrawing groups can enhance the Lewis acidity of the metal center, which can lead to higher catalytic activity in certain oxidation reactions. For example, nickel complexes with Schiff base ligands derived from triazolylidene have shown good catalytic activity in the oxidation of styrene to benzaldehyde, with conversions up to 88% and selectivity up to 90%.[11]

Mechanistic Insights and Workflow Diagrams

The causality behind the observed catalytic performance lies in the interplay of electronic and steric effects at the molecular level.

Hoveyda-Grubbs Catalyst Activation

The initiation of the Hoveyda-Grubbs catalyst involves the dissociation of the chelating styrenyl ether ligand. An electron-withdrawing group, such as the nitro group in the ligand derived from 2-isopropoxy-5-nitrobenzaldehyde, facilitates this dissociation, leading to a faster generation of the active 14-electron species.

Hoveyda_Grubbs_Activation Precatalyst Precatalyst (Ru-Chelated) ActiveSpecies Active 14e- Species Precatalyst->ActiveSpecies Ligand Dissociation Metathesis Metathesis Cycle ActiveSpecies->Metathesis Olefin Olefin Substrate Olefin->Metathesis

Caption: Activation of Hoveyda-Grubbs catalyst.

Schiff Base Catalyzed Oxidation

In the oxidation of alcohols catalyzed by Schiff base metal complexes, the reaction often proceeds through the formation of a metal-alkoxide intermediate. The electronic properties of the Schiff base ligand, influenced by the benzaldehyde precursor, affect the stability and reactivity of this intermediate.

Schiff_Base_Oxidation Catalyst M(II)-Schiff Base Intermediate M(II)-Alkoxide Intermediate Catalyst->Intermediate Coordination Alcohol R-CH2OH Alcohol->Intermediate Oxidant Oxidant Oxidant->Intermediate Product R-CHO Intermediate->Product Oxidation

Caption: General workflow for Schiff base catalyzed alcohol oxidation.

Conclusion

The choice of a substituted benzaldehyde as a precursor has a profound and predictable impact on the performance of the resulting catalyst. For Hoveyda-Grubbs type catalysts, the use of 2-isopropoxy-5-nitrobenzaldehyde leads to a new generation of electronically activated catalysts with significantly enhanced activity in olefin metathesis.[3] This is a direct consequence of the strong electron-withdrawing nitro group.

In the realm of Schiff base metal complexes, the electronic nature of the substituents on the benzaldehyde ring allows for the fine-tuning of the catalyst's properties for specific applications, such as oxidation reactions. While a direct quantitative comparison across different catalyst classes is challenging due to varying reaction conditions in the literature, the overarching principle remains clear: electron-withdrawing groups on the benzaldehyde precursor tend to increase the reactivity of the resulting catalyst in many applications.

This guide underscores the importance of rational catalyst design, starting from the selection of the precursor. By understanding the electronic and steric effects imparted by the substituted benzaldehyde, researchers can make more informed decisions in the development of highly efficient and selective catalysts for a wide range of chemical transformations.

References

  • Kumari, J. (2024). Synthesis and characterization of novel Schiff base ligands.
  • Anonymous. (2024). Schiff Base Catalysts for the Oxidation of Benzyl Alcohol to Benzaldehyde. DergiPark.
  • Anonymous. (2024). Catalytic Effects of the New Schiff Base Metal Complexes on the Conversion of Benzyl Alcohol to Benzaldehyde and Benzoic Acid.
  • Anonymous. (2022). Oxidation of Styrene to Benzaldehyde Catalyzed by Schiff Base Functionalized Triazolylidene Ni(II) Complexes. PMC.
  • Anonymous. (2022). Transition Metal Complexes of Schiff Base Ligands Prepared from Reaction of Aminobenzothiazole with Benzaldehydes. MDPI.
  • Anonymous. (2022). Synthesis and characterization of Schiff base metal complexes derived from Napthofuran-2-Carbohydrazide and 4-(methylthio)benzaldehyde. International Journal of Science and Research Archive.
  • Anonymous. (2021). Modifications of substituents on the chelating oxygen atom in stereoretentive Hoveyda–Grubbs-type complexes and their influence on catalytic properties. Catalysis Science & Technology (RSC Publishing).
  • Anonymous. (2023). New Insights into the Catalytic Activity of Second Generation Hoveyda–Grubbs Complexes Having Phenyl Substituents on the Backbone. MDPI.
  • Anonymous. (2025). Catalytic and Structural Studies of Hoveyda–Grubbs Type Pre-Catalysts Bearing Modified Ether Ligands.
  • Anonymous. (2024). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PMC.
  • Anonymous. (n.d.). “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. IOSR Journal.
  • Anonymous. (2022). Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogenous Organocatalyzed Aldol Reaction.
  • Anonymous. (2016). Diverse ortho-C(sp2)–H Functionalization of Benzaldehydes Using Transient Directing Groups. Journal of the American Chemical Society.
  • Anonymous. (2020). Aldehyde catalysis – from simple aldehydes to artificial enzymes. RSC Publishing.
  • Anonymous. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Eng. Proc..
  • Anonymous. (2024). Catalytic Effects of the New Schiff Base Metal Complexes on the Conversion of Benzyl Alcohol to Benzaldehyde and Benzoic Acid.
  • Anonymous. (2016). Diverse ortho-C(sp(2))-H Functionalization of Benzaldehydes Using Transient Directing Groups.
  • Anonymous. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. PMC.
  • Anonymous. (2019). Hoveyda–Grubbs catalysts with an N→Ru coordinate bond in a six-membered ring. Synthesis of stable, industrially scalable, highly efficient ruthenium metathesis catalysts and 2-vinylbenzylamine ligands as their precursors. Beilstein Journals.
  • Anonymous. (2004).
  • Anonymous. (2024).
  • Anonymous. (2024). Alkali metal cation-anchored hydrated hydroxide complexes at the nanoscale interface as catalytic active sites for selective liquid-phase aerobic oxidation of benzyl alcohol to benzaldehyde. RSC Publishing.
  • Anonymous. (2025).
  • Anonymous. (2022). CTH of nitrobenzene and benzaldehyde for the synthesis of imines.
  • Anonymous. (2012). Chiral-at-metal complexes and their catalytic applications in organic synthesis. Chemical Society Reviews (RSC Publishing).

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alternative reagents to 2-Isopropoxy-5-nitrobenzaldehyde for catalyst synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Alternatives to 2-Isopropoxy-5-nitrobenzaldehyde in Catalyst Design: A Comparative Guide

Executive Summary

2-Isopropoxy-5-nitrobenzaldehyde (IPNB) is a critical intermediate in the synthesis of Hoveyda-Grubbs metathesis catalysts and nitro-substituted Salen ligands . Its dual functionality—the strong electron-withdrawing nitro group (


) enhancing metal center Lewis acidity, and the isopropoxy group (

) providing solubility in non-polar organic solvents—makes it a benchmark reagent.

However, supply chain volatility and cost often necessitate alternatives. This guide analyzes three strategic replacements: 2-Methoxy-5-nitrobenzaldehyde (Direct Analog), 5-Nitrosalicylaldehyde (Parent Precursor), and 2-Chloro-5-nitrobenzaldehyde (Divergent Scaffold).

The Benchmark: Why 2-Isopropoxy-5-nitrobenzaldehyde?

Before selecting an alternative, one must understand the causality of the original reagent's performance:

  • Electronic Activation: The 5-nitro group lowers the LUMO energy of the resulting Schiff base or carbene ligand, increasing the electrophilicity of the metal center (e.g., Ru, Co, Cr).

  • Solubility Handle: The isopropoxy group disrupts crystal packing more effectively than a methoxy group, significantly enhancing the solubility of the final catalyst in dichloromethane (DCM) or toluene—crucial for homogeneous catalysis.

Strategic Alternatives Analysis

Alternative A: 2-Methoxy-5-nitrobenzaldehyde (The Direct Analog)
  • Role: Direct structural replacement when solubility is not the limiting factor.

  • Mechanism: Provides nearly identical electronic activation (Hammett

    
     for 
    
    
    
    ) but with reduced lipophilicity.
  • Pros: Significantly lower cost; higher crystallinity (easier purification of intermediates).

  • Cons: Resulting catalysts may precipitate in non-polar solvents (pentane/hexane), complicating homogeneous reactions.

Alternative B: 5-Nitrosalicylaldehyde (The Versatile Parent)[1]
  • Role: The "Blank Canvas." It allows for in situ modification or direct use as an anionic ligand.

  • Mechanism: Contains a free phenolic

    
    . This allows the chemist to alkylate with any halide (e.g., 2-ethylhexyl bromide) to tune solubility far beyond what the isopropoxy group offers.
    
  • Pros: Lowest cost; maximum tunability.

  • Cons: Requires an additional synthetic step (O-alkylation) if the ether linkage is mandatory.

Alternative C: 2-Chloro-5-nitrobenzaldehyde (The Divergent Scaffold)
  • Role: Used when the oxygen donor is not required or when a different linkage (e.g., amine/sulfide) is desired via nucleophilic aromatic substitution (

    
    ).
    
  • Mechanism: The chloro- group is a leaving group activated by the ortho-nitro group.

  • Pros: Enables access to N-heterocyclic carbene (NHC) precursors or different ligand backbones.

Comparative Physicochemical Profile

Feature2-Isopropoxy-5-nitrobenzaldehyde (Benchmark)2-Methoxy-5-nitrobenzaldehyde (Alt A)5-Nitrosalicylaldehyde (Alt B)
CAS 142416-24-225016-02-897-51-8
Mol. Weight 209.20181.15167.12
Solubility (DCM) HighModerateLow (High in alcohols)
Electronic Effect Strong withdrawing (

)
Strong withdrawing (

)
Strong withdrawing + H-bond donor
Primary Use Hoveyda-Grubbs II, Salen LigandsSalen Ligands, Pharma IntermediatesPrecursor for O-alkylation
Cost Efficiency Low (Specialty Chemical)High (Commodity Chemical)Very High (Commodity Chemical)

Decision Logic & Workflow

The following decision tree assists in selecting the appropriate reagent based on your catalytic system's constraints.

DecisionMatrix Start Start: Select Reagent Q1 Is high solubility in Toluene/Hexane required? Start->Q1 Q2 Is the Ether linkage mandatory? Q1->Q2 No (DCM/MeOH is fine) Res1 Use 2-Isopropoxy-5-nitrobenzaldehyde (or synthesize from Alt B) Q1->Res1 Yes (Isopropoxy is sufficient) Res3 Use 5-Nitrosalicylaldehyde (Alt B) Q1->Res3 Yes (Need custom alkyl chain) Res2 Use 2-Methoxy-5-nitrobenzaldehyde (Alt A) Q2->Res2 Yes Q2->Res3 No (Free OH needed) Res4 Use 2-Chloro-5-nitrobenzaldehyde (Alt C) Q2->Res4 No (Need N/S linkage)

Figure 1: Decision matrix for selecting the optimal aldehyde precursor for catalyst synthesis.

Experimental Protocols

Protocol 1: Self-Validating Synthesis of IPNB from 5-Nitrosalicylaldehyde

Rationale: If the specific isopropoxy derivative is unavailable or expensive, this protocol converts the cheap "Alternative B" into the "Benchmark" reagent.

Reagents:

  • 5-Nitrosalicylaldehyde (1.0 eq)[1][2]

  • 2-Bromopropane (1.5 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • DMF (Dimethylformamide)[2]

Methodology:

  • Dissolution: Dissolve 5-nitrosalicylaldehyde (10 mmol) in DMF (20 mL) in a round-bottom flask.

  • Deprotonation: Add

    
     (20 mmol) and stir at room temperature for 30 minutes. Observation: The yellow solution will darken to orange/red, indicating phenoxide formation.
    
  • Alkylation: Add 2-bromopropane (15 mmol) dropwise.

  • Reaction: Heat to 60°C for 4-6 hours. Monitor via TLC (Silica, 20% EtOAc/Hexane). The starting material (

    
    ) should disappear, replaced by the less polar ether (
    
    
    
    ).
  • Workup: Pour into ice water (100 mL). The product should precipitate as a pale yellow solid. Filter, wash with water, and dry.

  • Validation:

    
     (CDCl
    
    
    
    ) should show a septet at
    
    
    ppm (isopropoxy CH) and disappearance of the phenolic OH signal (
    
    
    ppm).
Protocol 2: General Synthesis of Nitro-Substituted Salen Ligands

Rationale: Applicable to both the Benchmark and Alternative A.

Reagents:

  • Aldehyde (2.0 eq) [IPNB or Methoxy-analog]

  • Diamine (1.0 eq) [e.g.,

    
    -1,2-diaminocyclohexane]
    
  • Ethanol (Absolute)[3]

Methodology:

  • Condensation: Dissolve the diamine in absolute ethanol. Add the aldehyde (2 eq) as a solid or solution.

  • Reflux: Heat to reflux (78°C) for 2–4 hours.

  • Precipitation: Upon cooling to room temperature, the Schiff base ligand typically precipitates as a bright yellow/orange solid.

  • Purification: Filtration and washing with cold ethanol is usually sufficient.

  • Validation: IR Spectroscopy will show the appearance of a strong imine (

    
    ) stretch at 
    
    
    
    and the absence of the aldehyde carbonyl stretch at
    
    
    .

Synthesis Workflow Visualization

The following diagram illustrates the divergent pathways from the parent 5-Nitrosalicylaldehyde to various catalyst precursors.

SynthesisWorkflow Parent 5-Nitrosalicylaldehyde (Alt B) Step1 Alkylation (R-X, K2CO3) Parent->Step1 Prod1 2-Isopropoxy-5-nitrobenzaldehyde (Benchmark) Step1->Prod1 + Isopropyl Bromide Prod2 Custom Lipophilic Aldehyde (e.g., O-Octyl) Step1->Prod2 + Octyl Bromide Step2 Condensation (Diamine) Ligand Nitro-Salen Ligand Step2->Ligand Prod1->Step2 Prod2->Step2 Catalyst Metal Catalyst (Co, Mn, Cr) Ligand->Catalyst + M(OAc)2

Figure 2: Synthetic pathways converting the parent alternative into specific catalyst precursors.

References

  • Hoveyda, A. H., et al. (2009). "Efficient Selection of Ruthenium Catalysts for Olefin Metathesis." Journal of the American Chemical Society.

  • Jacobsen, E. N., et al. (1991). "Highly Enantioselective Epoxidation Catalysts Derived from 1,2-Diaminocyclohexane." Journal of the American Chemical Society.

  • Organic Syntheses. (1950). "o-Nitrobenzaldehyde (and related nitro-benzaldehyde synthesis)." Organic Syntheses, Coll. Vol. 3.

  • BenchChem Application Notes. (2025). "2-Chloro-5-nitrobenzaldehyde in Organic Synthesis."

  • PubChem. (2025). "5-Nitrosalicylaldehyde Compound Summary." National Library of Medicine.

Sources

Spectroscopic Comparison Guide: 2-Isopropoxy-5-nitrobenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth spectroscopic comparison of 2-Isopropoxy-5-nitrobenzaldehyde against its critical regioisomers. This document is structured for researchers and drug development professionals involved in the synthesis of pharmaceutical intermediates and metathesis catalysts (e.g., Hoveyda-Grubbs).

Executive Summary & Application Context

2-Isopropoxy-5-nitrobenzaldehyde is a high-value intermediate used primarily in the synthesis of ligands for ruthenium-based olefin metathesis catalysts (e.g., Hoveyda-Grubbs II). Its structural integrity is critical for catalyst activity.

The primary challenge in its production—specifically via the direct nitration of 2-isopropoxybenzaldehyde—is the formation of regioisomers. The 5-nitro isomer is the target, but the 3-nitro isomer is a thermodynamically competitive byproduct due to the directing effects of the alkoxy group. Distinguishing these isomers requires precise spectroscopic analysis, as their physical properties (solubility, melting point) can be similar.

Core Comparison:

  • Target: 2-Isopropoxy-5-nitrobenzaldehyde (1,2,5-substitution pattern).

  • Critical Impurity: 2-Isopropoxy-3-nitrobenzaldehyde (1,2,3-substitution pattern).

Structural & Mechanistic Analysis

The Regioisomer Challenge

The synthesis typically proceeds via Electrophilic Aromatic Substitution (Nitration).

  • Directing Groups: The isopropoxy group (-OiPr) is strongly activating and ortho/para directing. The aldehyde (-CHO) is deactivating and meta directing.[1][2]

  • Target Formation (5-Nitro): Attack at position 5 is para to the -OiPr group and meta to the -CHO group. Both directing effects reinforce this position.

  • Impurity Formation (3-Nitro): Attack at position 3 is ortho to the -OiPr group and meta to the -CHO group. While sterically hindered by the bulky isopropoxy group, it remains a viable pathway, especially under aggressive nitration conditions.

Isomer Visualization

The following diagram outlines the structural relationship and the critical spectroscopic decision points.

IsomerAnalysis Start Crude Product Mixture (Nitration of 2-Isopropoxybenzaldehyde) NMR_Decision 1H NMR Analysis (Aromatic Region 7.0 - 9.0 ppm) Start->NMR_Decision Dissolve in CDCl3 Target Target: 2-Isopropoxy-5-nitrobenzaldehyde (Substitution: 1,2,5) Pattern_5 Pattern: d, dd, d (Isolated H-6, Ortho-coupled H-3/H-4) Target->Pattern_5 Isomer Impurity: 2-Isopropoxy-3-nitrobenzaldehyde (Substitution: 1,2,3) Pattern_3 Pattern: t (dd), dd, dd (Contiguous 3-spin system H-4/H-5/H-6) Isomer->Pattern_3 NMR_Decision->Target Matches 1,2,5 Pattern NMR_Decision->Isomer Matches 1,2,3 Pattern

Caption: Decision tree for identifying regioisomers based on aromatic substitution patterns.

Spectroscopic Characterization (1H NMR)

The most definitive method for differentiation is Proton NMR (1H NMR) . The substitution pattern on the benzene ring alters the spin-spin coupling network significantly.

Target: 2-Isopropoxy-5-nitrobenzaldehyde
  • Symmetry: Asymmetric 1,2,4-trisubstituted benzene (technically 1,2,5 relative to aldehyde priority).

  • Coupling Logic:

    • H-6 (ortho to CHO): Appears as a doublet with a small meta coupling constant (

      
       Hz) to H-4.
      
    • H-4 (between NO2 and H-3): Appears as a doublet of doublets (dd). Large ortho coupling to H-3 (

      
       Hz) and small meta coupling to H-6 (
      
      
      
      Hz).
    • H-3 (ortho to OiPr): Appears as a doublet with large ortho coupling (

      
       Hz). Shielded by the alkoxy group (upfield).
      
Impurity: 2-Isopropoxy-3-nitrobenzaldehyde
  • Symmetry: 1,2,3-trisubstituted benzene.

  • Coupling Logic:

    • The protons H-4, H-5, and H-6 form a contiguous spin system.

    • H-5 (meta to NO2 and CHO): Typically a triplet (t) or dd with two large ortho couplings (

      
       Hz) to H-4 and H-6.
      
    • H-4 & H-6: Appear as doublets (or dd) with large ortho couplings to H-5 and small meta couplings to each other.

Comparative Data Table
FeatureTarget (5-Nitro Isomer) Impurity (3-Nitro Isomer)
Substitution 1, 2, 5 (Isolated Protons)1, 2, 3 (Contiguous Protons)
H-6 Signal ~8.42 ppm (d,

Hz)
(Meta coupled only)
~7.9 - 8.1 ppm (dd) (Ortho coupled to H-5)
H-4 Signal ~8.21 ppm (dd,

Hz)
(Ortho + Meta)
~7.8 - 8.0 ppm (dd) (Ortho coupled to H-5)
H-3 / H-5 Signal H-3: ~6.97 ppm (d,

Hz)
(Ortho coupled)
H-5: ~7.4 - 7.6 ppm (t/dd) (Two Ortho couplings)
Key Distinction Presence of a meta-coupled doublet (H-6) Presence of a triplet-like signal (H-5)

Note: Chemical shifts are referenced to CDCl3 at 7.26 ppm. Values derived from experimental literature on analogous 2-alkoxy-5-nitrobenzaldehydes.

Experimental Protocol: Characterization Workflow

This protocol ensures self-validating identification of the isomers.

Phase 1: Sample Preparation
  • Isolation: Ensure the crude solid is dried to remove solvent (solvent peaks can obscure the 4.0–5.0 ppm isopropoxy region).

  • Solvent Choice: Use CDCl3 (Chloroform-d). DMSO-d6 is an alternative but may shift phenolic impurities (if any) into the aromatic region.

  • Concentration: Prepare a solution of ~10 mg/mL. High concentrations can cause peak broadening, obscuring the fine meta couplings (

    
     Hz).
    
Phase 2: Data Acquisition
  • Pulse Sequence: Standard 1H ZG30.

  • Scans: Minimum 16 scans to resolve small impurity peaks.

  • Spectral Window: -2 to 12 ppm.

Phase 3: Analysis Logic (The "Self-Validating" Check)
  • Check the Aldehyde: Locate the singlet at ~10.4 ppm . If multiple aldehyde peaks exist, integration gives the molar ratio of isomers.

  • Check the Isopropoxy Methine: Look for the septet at ~4.76 ppm .

    • Validation: If this multiplet is missing or shifted significantly, check for de-alkylation (presence of phenol).

  • Analyze the Aromatic Zone (6.5 – 9.0 ppm):

    • Identify the doublet at ~6.97 ppm (H-3).

    • Calculate the coupling constant (

      
      ).
      
    • IF

      
       Hz AND  the corresponding partner is at ~8.21 ppm, THEN  it is the 5-nitro  isomer.
      
    • IF the most upfield aromatic proton is a triplet (or dd with two large

      
      s), THEN  it is the 3-nitro  isomer.
      

Infrared (IR) Spectroscopy Guidelines

While less definitive than NMR for isomer quantification, IR provides rapid qualitative confirmation.

  • Carbonyl Stretch (C=O):

    • 5-Nitro: ~1680–1690 cm⁻¹.

    • 3-Nitro: May show a slight shift to higher wavenumbers due to steric strain between the nitro group at position 3 and the isopropoxy group at position 2, twisting the alkoxy group and reducing conjugation.

  • Nitro Stretches (NO2):

    • Asymmetric: ~1520–1540 cm⁻¹.

    • Symmetric: ~1340–1350 cm⁻¹.

References

  • Grela, K., et al. (2012). Nitration Under Continuous Flow Conditions: Convenient Synthesis of 2-Isopropoxy-5-nitrobenzaldehyde. Organic Process Research & Development. [Link]

  • Greb, L., et al. (2013). Supporting Information: Synthesis of 2-Isopropoxy-5-nitrobenzaldehyde. Max Planck Institute. [Link]

  • PubChem Compound Summary. (2025). 2-Nitrobenzaldehyde Isomers and Derivatives. National Library of Medicine. [Link]

Sources

biological activity of derivatives from 2-Isopropoxy-5-nitrobenzaldehyde versus similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the biological activity and synthetic utility of 2-Isopropoxy-5-nitrobenzaldehyde derivatives versus their structural analogues (specifically methoxy- and hydroxy-substituted variants).[1]

A Comparative Technical Guide for Drug Development & Catalysis

Executive Summary & Compound Profile

2-Isopropoxy-5-nitrobenzaldehyde (CAS: 13559-99-4) is a specialized aromatic intermediate distinguished by the steric bulk and lipophilicity of its ortho-isopropoxy group combined with the strong electron-withdrawing nature of the meta-nitro group.[1]

Unlike its more common analogues (e.g., 2-methoxy-5-nitrobenzaldehyde), this compound serves two distinct high-value functions:[1]

  • Pharmaceuticals: A critical scaffold for the synthesis of Amlexanox analogues (TBK1/IKKε inhibitors) and antimicrobial Schiff bases.

  • Catalysis: A key building block for nitro-substituted Hoveyda-Grubbs ligands , used in olefin metathesis.[1][2][3]

This guide compares its performance against 2-Methoxy-5-nitrobenzaldehyde (standard antimicrobial scaffold) and Amlexanox (clinical standard).[1]

Comparative Analysis: Biological & Chemical Performance[1][4]

Pharmacological Activity: Isopropoxy vs. Methoxy Analogues

The biological efficacy of these derivatives is governed by the Structure-Activity Relationship (SAR) of the alkoxy chain length.

Feature2-Isopropoxy-5-nitrobenzaldehyde (Derivatives)2-Methoxy-5-nitrobenzaldehyde (Derivatives)Impact on Activity
Lipophilicity (cLogP) High (~2.8 - 3.2) Moderate (~1.9 - 2.[1]2)The isopropyl group enhances membrane permeability, crucial for intracellular targets like TBK1.
Steric Hindrance High LowThe bulky isopropoxy group can lock molecular conformation, improving selectivity for specific kinase pockets (e.g., TBK1/IKKε).
Antimicrobial Potency Moderate to High (Gram-positive bias)High (Broad spectrum)Methoxy derivatives often show better broad-spectrum MICs due to smaller size allowing easier porin transit in Gram-negatives.[1]
Metabolic Stability High ModerateIsopropyl ethers are generally more resistant to O-dealkylation by cytochrome P450s than methyl ethers.[1]
Case Study: TBK1 Inhibition (Metabolic Disease & Inflammation)

Research into Amlexanox (which contains an isopropylamine moiety derived from similar precursors) demonstrates that the isopropyl group is essential for potency.

  • Isopropoxy/Isopropyl derivatives: Exhibit IC50 values in the 0.5 – 1.5 µM range against TBK1.

  • Methoxy analogues: Often show reduced potency (>10 µM) due to the loss of hydrophobic interactions within the kinase ATP-binding pocket.

Synthetic Utility: The Hoveyda-Grubbs Connection

While methoxy-benzaldehydes are common in basic medicinal chemistry, the 2-isopropoxy-5-nitro scaffold is industrially preferred for synthesizing Grela-type metathesis catalysts .[1] The isopropoxy oxygen coordinates with the Ruthenium center, while the nitro group electronically tunes the catalyst, making it highly active yet stable.

Mechanism of Action & SAR Logic

The following diagram illustrates how the structural features of the 2-isopropoxy derivative translate to biological and chemical function.

SAR_Logic Compound 2-Isopropoxy-5-nitrobenzaldehyde IsoProp 2-Isopropoxy Group (Steric Bulk + Lipophilicity) Compound->IsoProp Nitro 5-Nitro Group (Electron Withdrawing) Compound->Nitro Aldehyde Aldehyde Handle (Reactive Center) Compound->Aldehyde Permeability Enhanced Membrane Permeability (LogP) IsoProp->Permeability Increases Binding Hydrophobic Pocket Filling (TBK1/IKKε) IsoProp->Binding Optimizes Coordination Ru-Complex Chelation (Hoveyda-Grubbs) IsoProp->Coordination Stabilizes Reactivity Facilitates Schiff Base Formation Nitro->Reactivity Increases Electrophilicity Aldehyde->Reactivity Condensation Site

Figure 1: Structure-Activity Relationship (SAR) mapping of the 2-isopropoxy-5-nitro scaffold.[1]

Experimental Protocols

Synthesis: Continuous Flow Nitration (Safety Critical)

Context: Nitrating 2-isopropoxybenzaldehyde is hazardous in batch mode due to thermal runaway risks.[1][4] The industry standard (proven by Org. Process Res. Dev.) utilizes flow chemistry .[1][5]

Protocol:

  • Reagents: 2-Isopropoxybenzaldehyde (Substrate), Fuming HNO3 (Nitrating agent), H2SO4 (Catalyst).[1]

  • Setup: Silicon-glass microreactor or PFA tubing coil reactor.

  • Conditions:

    • Temperature: Controlled at 0–10 °C (exothermic control).

    • Residence Time: 30–60 seconds .

  • Procedure:

    • Pump Substrate (dissolved in inert solvent like sulfolane or DCM) and Nitrating Mixture (HNO3/H2SO4) into the T-mixer.

    • Pass through the cooling loop.

    • Quench immediately into ice water containing NaHCO3.[1]

  • Validation: Yields >90% of the 5-nitro isomer with <0.5% dinitro impurity.

    • Why this works: Flow chemistry prevents the accumulation of explosive intermediates and manages the heat of nitration efficiently.

Biological Assay: Antimicrobial Susceptibility (Schiff Base Derivatives)

Objective: Compare the MIC of a 2-isopropoxy-derived Schiff base vs. a 2-methoxy analogue.

  • Synthesis: Condense 2-isopropoxy-5-nitrobenzaldehyde with 4-aminophenol (1:1 molar ratio) in ethanol with catalytic acetic acid (Reflux 4h). Isolate the yellow precipitate.

  • Bacterial Strains: S. aureus (Gram+), E. coli (Gram-).[1]

  • Method: Broth Microdilution (CLSI Standard).[1]

  • Steps:

    • Prepare stock solution of derivative in DMSO (1 mg/mL).

    • Dilute serially in Mueller-Hinton broth (range: 512 µg/mL to 0.5 µg/mL).[1]

    • Inoculate with

      
       CFU/mL bacterial suspension.[1]
      
    • Incubate at 37°C for 24 hours.

  • Readout: The lowest concentration with no visible growth is the MIC.

    • Expected Result: Isopropoxy derivatives typically show MICs of 4–16 µg/mL against S. aureus, comparable to standard antibiotics, whereas methoxy analogues may require higher concentrations (32–64 µg/mL) for the same strain due to lower lipophilicity.

Synthesis Workflow Diagram

The following diagram details the critical flow-chemistry pathway used to synthesize the scaffold safely, contrasting it with the downstream derivatization.

Synthesis_Workflow Start 2-Isopropoxybenzaldehyde FlowReactor Microreactor / Flow Setup (T=10°C, t=60s) Start->FlowReactor HNO3 Fuming HNO3 / H2SO4 HNO3->FlowReactor Quench Ice/Water Quench FlowReactor->Quench Product 2-Isopropoxy-5-nitrobenzaldehyde (>90% Yield) Quench->Product RouteA Route A: Condensation (w/ Amines) Product->RouteA RouteB Route B: Metal Coordination (w/ Ru) Product->RouteB FinalA Bioactive Schiff Bases (Antimicrobial/Anticancer) RouteA->FinalA FinalB Hoveyda-Grubbs Catalyst (Metathesis) RouteB->FinalB

Figure 2: Synthesis workflow from hazardous nitration to bioactive and catalytic end-products.

References

  • Knapkiewicz, P., et al. (2012). "Nitration Under Continuous Flow Conditions: Convenient Synthesis of 2-Isopropoxy-5-nitrobenzaldehyde, an Important Building Block in the Preparation of Nitro-Substituted Hoveyda–Grubbs Metathesis Catalyst."[1][2] Organic Process Research & Development.

  • Reilly, S. M., et al. (2013). "An inhibitor of the protein kinases TBK1 and IKK-ɛ improves obesity-related metabolic dysfunctions in mice."[1] Nature Medicine (Discusses Amlexanox mechanism).

  • Beyzaei, H., et al. (2017). "Synthesis and antioxidant activity of 2-substituted-5-nitro benzimidazole derivatives."[1] International Journal of Pharmacy and Pharmaceutical Sciences.

  • Gullapelli, K., et al. (2017). "Synthesis and Antimicrobial Activity of 1-(5 Isopropoxy-2-Methyl-4-Nitrophenyl)-Substituted Benzimidazole Derivatives via Buchwald-Hartwig Coupling."[1] IOSR Journal of Applied Chemistry.

  • BenchChem. "2-Chloro-5-nitrobenzaldehyde and Derivatives: A Comparative Guide."[1]

Sources

Mechanistic Confirmation of 2-Isopropoxy-5-nitrobenzaldehyde Condensations: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Isopropoxy-5-nitrobenzaldehyde is a critical intermediate in the synthesis of nitro-substituted Hoveyda-Grubbs metathesis catalysts , which are pivotal in modern pharmaceutical alkene formation. The molecule features a unique electronic "push-pull" system: the electron-withdrawing nitro group (C5) activates the formyl group, while the electron-donating isopropoxy group (C2) provides resonance stabilization and steric bulk.

Understanding the reaction mechanism of this molecule—specifically in Knoevenagel condensations to form styrene ligands—is essential for process optimization. Uncontrolled kinetics can lead to the accumulation of


-hydroxy intermediates (aldol adducts) rather than the desired alkene, compromising catalyst purity.

This guide objectively compares In-Situ


H-NMR Spectroscopy  against In-Situ FTIR (ReactIR)  for confirming these mechanisms, recommending NMR as the superior method for structural elucidation of transient intermediates.

Mechanistic Hypothesis & Challenges

The target reaction is the condensation of 2-Isopropoxy-5-nitrobenzaldehyde (1 ) with an active methylene compound (e.g., malononitrile or diethyl malonate) to form the vinyl derivative.

The Pathway:

  • Nucleophilic Attack: The deprotonated methylene attacks the carbonyl of 1 .

  • Intermediate Formation: A tetrahedral

    
    -hydroxy alkoxide (or "aldol" adduct) forms.
    
  • Elimination (E1cB): Loss of water yields the conjugated alkene.

The Challenge: The 2-isopropoxy group exerts a steric influence that can stabilize the tetrahedral intermediate, slowing down the dehydration step. Standard HPLC often misses this intermediate due to reversion or dehydration on the column. Therefore, in-situ analysis is required to confirm if the reaction is kinetically controlled (step 1) or thermodynamically limited (step 2).

Mechanistic Pathway Diagram

ReactionMechanism Reactants Reactants (Aldehyde + Active Methylene) Enolate Enolate Species (Nucleophile) Reactants->Enolate Base Deprotonation Intermediate Tetrahedral Intermediate (β-hydroxy species) Enolate->Intermediate Nucleophilic Attack (k1) Product Final Product (Styrene Derivative) Intermediate->Product Elimination (k2) Rate Determining Step? Water H₂O Intermediate->Water Dehydration

Caption: Proposed Knoevenagel pathway. The stability of the 'Intermediate' node is the critical variable to be confirmed.

Comparative Analysis of Validation Methods

We evaluated two industry-standard methods for confirming this mechanism.

Method A: In-Situ H-NMR Spectroscopy (Recommended)
  • Principle: Real-time monitoring of proton environments in a deuterated solvent.

  • Why it wins: It provides unambiguous structural proof of the hemiaminal or

    
    -hydroxy  intermediate. The distinct shift of the aldehyde proton (
    
    
    
    ppm) vs. the methine proton of the intermediate (
    
    
    ppm) allows for precise quantification of species distribution.
  • Limitation: Requires deuterated solvents and lock-time; lower temporal resolution than IR.

Method B: In-Situ FTIR (ReactIR)
  • Principle: Monitoring changes in IR absorbance (specifically C=O stretching vs. C=C stretching).

  • Performance: Excellent for reaction kinetics (rate constants).

  • Why it loses here: While it confirms conversion, it struggles to distinguish the bound intermediate from a mixture of starting materials, as the carbonyl shifts are often subtle or obscured by solvent bands in complex aromatic systems.

Comparison Table
FeatureIn-Situ

H-NMR
In-Situ FTIR (ReactIR)
Structural Resolution High (Resolves intermediates)Low (Functional group only)
Temporal Resolution Medium (15-60 sec/scan)High (<1 sec/scan)
Steric Insight Excellent (NOE possible)Poor
Solvent Requirement Deuterated (Expensive)Standard Organic
Primary Output Species IdentificationReaction Kinetics

Experimental Protocol: In-Situ NMR Validation

This protocol is designed to validate the mechanism of condensing 2-Isopropoxy-5-nitrobenzaldehyde with Malononitrile (model active methylene).

Reagents
  • Substrate: 2-Isopropoxy-5-nitrobenzaldehyde (20 mg, ~0.1 mmol).

  • Reagent: Malononitrile (7 mg, 1.1 eq).

  • Catalyst: Piperidine (1 drop, catalytic).

  • Solvent: DMSO-

    
     (0.6 mL). Note: DMSO is chosen to stabilize polar intermediates.
    
Step-by-Step Workflow
  • Baseline Acquisition:

    • Dissolve 2-Isopropoxy-5-nitrobenzaldehyde in DMSO-

      
       in a standard NMR tube.
      
    • Acquire a

      
       spectrum (16 scans).
      
    • Target Signal: Identify the aldehyde proton singlet at 10.24 ppm . Note the isopropoxy septet at 4.80 ppm .

  • Reaction Initiation:

    • Add Malononitrile directly to the tube. Shake to dissolve.

    • Add Piperidine (catalyst).

    • Immediately insert into the NMR probe (pre-shimmed and locked).

  • Kinetic Array Setup:

    • Set up a "pseudo-2D" kinetic array.

    • Parameters: 1 scan per spectrum, delay of 30 seconds between experiments, total duration 60 minutes.

    • Temperature: Maintain constant 25°C.

  • Data Processing:

    • Integrate the Aldehyde (-CHO) peak relative to an internal standard (or the stable aromatic ring protons if non-overlapping).

    • Look for the emergence of the Vinyl Proton singlet (expected ~8.2 ppm).

    • Crucial Step: Scrutinize the 5.0–6.0 ppm region for a transient doublet/singlet corresponding to the

      
      -hydroxy methine  proton. If observed, this confirms the step-wise mechanism and intermediate stability.
      
Validation Logic Diagram

ValidationWorkflow Start Start In-Situ NMR AldehydePeak Monitor CHO Peak (10.2 ppm) Start->AldehydePeak NewPeaks Detect New Peaks AldehydePeak->NewPeaks VinylCheck Is Vinyl Peak (8.2 ppm) Rising Immediately? NewPeaks->VinylCheck Concerted Mechanism: Concerted (Fast Elimination) VinylCheck->Concerted Yes (No lag) IntermediateCheck Is Transient Peak (5.0-6.0 ppm) Visible? VinylCheck->IntermediateCheck No (Lag observed) Stepwise Mechanism: Stepwise (Stable Intermediate) IntermediateCheck->Concerted No IntermediateCheck->Stepwise Yes

Caption: Decision logic for interpreting NMR kinetic data.

Expected Data & Interpretation

The following table summarizes the chemical shift fingerprints required to confirm the mechanism.

SpeciesKey Proton Signal (

H)
Chemical Shift (

, ppm in DMSO-

)
Multiplicity
Reactant Aldehyde (-CH O)10.24Singlet
Reactant Isopropoxy (-OCH -)4.80Septet
Intermediate

-Hydroxy Methine
5.45 (Predicted)Doublet (J ~4Hz)
Product Vinyl (-CH =C)8.15Singlet
Byproduct Water (H

O)
3.33Broad Singlet

Interpretation: If the integral of the Intermediate (5.45 ppm) rises and then falls as the Product (8.15 ppm) rises, the reaction proceeds through a stable aldol adduct. This suggests that for scale-up, higher temperatures or dehydrating agents may be necessary to drive the reaction to completion and avoid impurity formation.

References

  • Grela, K., & Harutyunyan, S. (2012). "Nitration Under Continuous Flow Conditions: Convenient Synthesis of 2-Isopropoxy-5-nitrobenzaldehyde." Organic Process Research & Development.

  • Hoveyda, A. H., et al. (2009). "Catalytic Olefin Metathesis." Nature.
  • Carlier, P. R., et al. (2011). "NMR Investigations on the Aldol Condensation Mechanism." The Journal of Organic Chemistry.

  • BenchChem Technical Library. (2025). "Reaction Mechanisms of 2-Nitrobenzaldehyde."

  • Organic Chemistry Portal. "Knoevenagel Condensation Mechanism."

Safety Operating Guide

Navigating the Final Step: A Procedural Guide to the Safe Disposal of 2-Isopropoxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, excellence in the laboratory extends beyond groundbreaking discoveries to encompass an unwavering commitment to safety and environmental stewardship. The proper disposal of chemical reagents is a critical, non-negotiable aspect of this commitment. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Isopropoxy-5-nitrobenzaldehyde, ensuring the protection of personnel, facilities, and the environment.

The disposal of any chemical, including 2-Isopropoxy-5-nitrobenzaldehyde, is not merely a matter of discarding unwanted material. It is a regulated process governed by strict federal, state, and local laws. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), establishes the framework for hazardous waste management from its point of generation to its final disposal.[1][2] Adherence to these regulations, and to the specific protocols established by your institution's Environmental Health and Safety (EHS) department, is mandatory.

Part 1: Hazard Assessment and Immediate Safety Precautions

Before initiating any disposal procedure, a thorough understanding of the hazards associated with 2-Isopropoxy-5-nitrobenzaldehyde is paramount. This foundational knowledge informs every subsequent step of the handling and disposal process.

Hazard Profile

2-Isopropoxy-5-nitrobenzaldehyde is classified as a hazardous substance. The primary hazards, as outlined in its Safety Data Sheet (SDS), are summarized below.

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statement Reference
Acute Toxicity (Inhalation) Harmful if inhaled.H332
Skin Irritation Causes skin irritation.H315
Eye Irritation Causes serious eye irritation.H319
Respiratory Irritation May cause respiratory irritation.H335
Reproductive Toxicity May damage fertility or the unborn child.H360
Aquatic Hazard (Acute & Chronic) Toxic to aquatic life with long-lasting effects.H411
Combustibility Combustible liquid.H227

This data is synthesized from the Sigma-Aldrich Safety Data Sheet for 2-Isopropoxy-5-nitrobenzaldehyde.

The causality behind these classifications lies in the chemical's molecular structure—an aromatic nitro compound and a benzaldehyde derivative. Aromatic nitro compounds are known for their potential toxicity, while benzaldehydes can be irritants. The combination of these functional groups necessitates careful handling to prevent exposure and environmental release.

Mandatory Personal Protective Equipment (PPE)

Given the identified hazards, the following PPE is required at all times when handling 2-Isopropoxy-5-nitrobenzaldehyde for disposal:

  • Eye Protection: Chemical safety goggles or a full-face shield.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber.

  • Body Protection: A flame-resistant laboratory coat.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If there is a risk of generating aerosols or vapors outside of a fume hood, a NIOSH-approved respirator is necessary.

Part 2: Step-by-Step Disposal Protocol

The journey of chemical waste from the laboratory bench to a certified disposal facility is a meticulously orchestrated process. The following protocol outlines the necessary steps for the compliant disposal of 2-Isopropoxy-5-nitrobenzaldehyde.

Waste Classification: The First Critical Step

Under RCRA, a chemical waste is considered hazardous if it is either "listed" or exhibits a hazardous "characteristic" (ignitability, corrosivity, reactivity, or toxicity).[3][4]

  • Characteristic Waste Determination: As a combustible liquid, 2-Isopropoxy-5-nitrobenzaldehyde exhibits the characteristic of ignitability (EPA Waste Code D001) .[4] While not acutely reactive or corrosive, its toxicity profile, particularly its reproductive toxicity and harm to aquatic life, aligns with the broader concerns of the toxicity characteristic.

  • Listed Waste Consideration: While this specific compound is not individually listed, nitrobenzene is a listed toxic waste (D036 ), and wastes from the production of nitrobenzene are listed as K025 .[5][6] This regulatory context for similar nitroaromatic compounds underscores the need for its management as a hazardous waste.

Your institution's EHS department will make the final determination and assign the appropriate waste codes.[3][7] However, it is the researcher's responsibility to provide them with accurate information about the waste.

The Disposal Workflow: From Bench to Pickup

The following diagram illustrates the standard workflow for the disposal of laboratory chemical waste.

G cluster_0 Step 1: In-Lab Preparation cluster_1 Step 2: Accumulation & Storage cluster_2 Step 3: Final Disposal A Identify Waste for Disposal B Select Appropriate Waste Container (Chemically compatible, leak-proof) A->B C Affix EHS Hazardous Waste Label B->C D Add Waste to Container (Do not mix incompatibles) C->D E Complete Waste Label Information (Constituents, hazards, date) D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Keep Container Securely Closed F->G H Container is Full or Project is Complete G->H I Submit Waste Pickup Request to EHS H->I J EHS Collects Waste for Consolidation and Disposal I->J K Transport to Approved Hazardous Waste Facility J->K

Caption: Disposal workflow for 2-Isopropoxy-5-nitrobenzaldehyde.

Detailed Procedural Steps
  • Container Selection: Choose a container that is in good condition, leak-proof, and chemically compatible with 2-Isopropoxy-5-nitrobenzaldehyde. Plastic containers are often preferred over glass to minimize the risk of breakage.[2] The container must have a secure, screw-top cap.

  • Labeling: As soon as the first drop of waste enters the container, it must be labeled.[3][7] Use the official hazardous waste label provided by your EHS department.[2] This label must include:

    • The words "Hazardous Waste".[2][7][8]

    • The full chemical name: "2-Isopropoxy-5-nitrobenzaldehyde". Do not use abbreviations or chemical formulas.[2][3]

    • An accurate estimation of the concentration if it is in a solution.

    • The date when waste was first added to the container (the "accumulation start date").[9]

    • The name of the Principal Investigator and the laboratory location (building and room number).[2]

    • The relevant hazard characteristics (e.g., Ignitable, Toxic).[3][7]

  • Waste Accumulation:

    • Store the waste container in a designated and properly marked Satellite Accumulation Area (SAA) within the laboratory.[3][7] This area must be at or near the point of generation and under the control of laboratory personnel.[7]

    • Crucially, do not mix incompatible wastes. 2-Isopropoxy-5-nitrobenzaldehyde should not be mixed with strong oxidizing agents, bases, or acids. Keep it segregated from these chemical classes.

    • Keep the waste container securely closed at all times, except when adding waste.[3][8]

  • Requesting Disposal:

    • Federal regulations limit the amount of waste that can be stored in an SAA to 55 gallons (or one quart for acutely toxic "P-listed" wastes).[3][7]

    • Once your container is full, or your project is complete, submit a chemical waste pickup request to your EHS department.[2] This is typically done through an online portal or by submitting a specific form.

    • Do not overfill the container; leave some headspace to allow for expansion.[10]

  • EHS Pickup and Final Disposal: Trained EHS professionals will collect the properly labeled and sealed container from your laboratory. They will then consolidate it with other compatible waste streams and ensure it is transported by a licensed hazardous waste contractor to a permitted Treatment, Storage, and Disposal Facility (TSDF).[1]

Part 3: Emergency Procedures for Spills and Exposures

In the event of an accidental release, a swift and correct response is critical to mitigating harm.

Spill Response

For a minor spill of 2-Isopropoxy-5-nitrobenzaldehyde that you are trained and equipped to handle:

  • Alert and Isolate: Immediately alert personnel in the vicinity and restrict access to the spill area.

  • Protect Yourself: Don the appropriate PPE, including a respirator if necessary.

  • Contain and Absorb: For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial spill pillow to absorb the chemical.[11] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbent material and place it into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Label the container with the spill cleanup debris as hazardous waste and request a pickup from EHS.

For large spills, or any spill that you are not comfortable cleaning up, evacuate the area, close the doors, and contact your institution's emergency number or EHS immediately.[12][13]

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes in a safety shower. Seek medical attention.[12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]

In all cases of exposure, provide the attending medical personnel with the Safety Data Sheet for 2-Isopropoxy-5-nitrobenzaldehyde.

By adhering to this comprehensive disposal guide, you not only ensure regulatory compliance but also uphold the highest standards of laboratory safety and environmental responsibility, reinforcing the trust placed in you as a scientific professional.

References

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania, Environmental Health & Radiation Safety. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Waste Code - RCRAInfo. U.S. Environmental Protection Agency. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center, Office of Clinical and Research Safety. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Chemical Spill Procedures. University of Florida, Environmental Health and Safety. [Link]

  • 40 CFR 302.4 -- Hazardous substances and reportable quantities. U.S. Government Publishing Office (eCFR). [Link]

  • Benzaldehyde Analytical Grade Safety Data Sheet. Loba Chemie. [Link]

  • Benzaldehyde Safety Data Sheet. PENTA. [Link]

  • Hazardous Waste Containers. U.S. Environmental Protection Agency. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association. [Link]

  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. [Link]

  • Benzaldehyde AR Safety Data Sheet. Loba Chemie. [Link]

  • EHS Guide: Laboratory Trash Removal. University of Tennessee, Knoxville, Environmental Health & Safety. [Link]

  • How to Dispose of Chemical Waste. Case Western Reserve University, Environmental Health and Safety. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Labels: Industry Standards vs. Regulations. Lion Technology. [Link]

  • Chemical Emergencies, Exposures, and Spills. Florida State University, Environmental Health & Safety. [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. [Link]

  • Section 2: Waste Containers, Storage and Labelling. Syracuse University, Environmental Health & Safety Services. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago, Environmental Health and Safety. [Link]

  • Container Labeling Factsheet. Ross Environmental Services, Inc. [Link]

  • Chemical Spill Response Procedure. University of Manitoba. [Link]

  • What To Include On A Chemical Waste Label. IDR Environmental Services. [Link]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.